molecular formula C21H19ClN2O4 B15566823 YUM70

YUM70

Número de catálogo: B15566823
Peso molecular: 398.8 g/mol
Clave InChI: BIQMEYCMAGHOEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

YUM70 is a useful research compound. Its molecular formula is C21H19ClN2O4 and its molecular weight is 398.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[1,3-benzodioxol-5-yl-(5-chloro-8-hydroxyquinolin-7-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-2-4-18(25)24-19(12-6-7-16-17(9-12)28-11-27-16)14-10-15(22)13-5-3-8-23-20(13)21(14)26/h3,5-10,19,26H,2,4,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQMEYCMAGHOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YUM70: A Novel GRP78 Inhibitor Inducing ER Stress-Mediated Apoptosis in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action

Introduction

Pancreatic cancer remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. A key characteristic of many cancers, including pancreatic cancer, is the high demand for protein synthesis and folding, which places significant stress on the endoplasmic reticulum (ER). To cope with this, cancer cells often upregulate chaperone proteins like the 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR). YUM70, a novel hydroxyquinoline analogue, has emerged as a promising therapeutic agent that targets this cellular machinery. This technical guide provides a comprehensive overview of the mechanism of action of this compound in pancreatic cancer, detailing its molecular target, the signaling pathways it modulates, and its preclinical efficacy.[1][2][3][4][5]

Core Mechanism: Targeting GRP78 to Induce ER Stress

This compound's primary mechanism of action is the direct inhibition of GRP78.[1][4] Unlike some inhibitors that target the ATPase domain of chaperone proteins, molecular docking studies indicate that this compound likely binds to the C-terminal substrate-binding domain (SBD) of GRP78.[1] This interaction inactivates GRP78's function, leading to an accumulation of unfolded proteins within the ER, a condition known as ER stress.[1][2][3]

The inhibition of GRP78 by this compound has been validated through various experimental approaches. A this compound analogue conjugated with BODIPY demonstrated colocalization with GRP78 in the ER.[1][2][3] Furthermore, a this compound-based proteolysis-targeting chimera (PROTAC) was synthesized to specifically induce the degradation of GRP78, further confirming it as the direct target of this compound in pancreatic cancer cells.[1][2][4]

Signaling Pathways Modulated by this compound

The induction of ER stress by this compound triggers the Unfolded Protein Response (UPR), a complex signaling network that aims to restore ER homeostasis but can also lead to apoptosis if the stress is prolonged or severe. This compound has been shown to activate all three major branches of the UPR:

  • PERK-eIF2α-ATF4-CHOP Pathway: Upon ER stress, the PERK (PKR-like endoplasmic reticulum kinase) branch is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[4][6] This, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[4][6] This cascade is a major contributor to this compound-induced apoptosis.[4][6]

  • IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is another ER stress sensor activated by this compound.

  • ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is the third arm of the UPR, which is also activated in response to this compound-induced ER stress.

The sustained activation of these pathways, particularly the PERK-CHOP axis, shifts the cellular response from survival to apoptosis, leading to the death of pancreatic cancer cells.

YUM70_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm / Nucleus This compound This compound GRP78 GRP78 (Substrate-Binding Domain) This compound->GRP78 Inhibits PERK PERK GRP78->PERK Inhibition Lifted IRE1 IRE1 GRP78->IRE1 ATF6 ATF6 GRP78->ATF6 UP Unfolded Proteins eIF2a p-eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Induces

Caption: this compound inhibits GRP78, leading to UPR activation and apoptosis.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant cytotoxic activity against a panel of pancreatic cancer cell lines, with greater potency observed in cells with KRAS mutations.[2][3] The compound has also shown efficacy in three-dimensional spheroid models and in vivo xenograft studies.[2][4]

Parameter Cell Line Value Notes
IC₅₀ (in vitro) MIA PaCa-22.8 µMKRAS mutant
PANC-14.5 µMKRAS mutant
BxPC-39.6 µMKRAS wild-type
HPNE (normal)>30 µMNormal pancreatic ductal cells
In Vivo Efficacy MIA PaCa-2 Xenograft30 mg/kgSignificant tumor growth delay
Synergistic Effects MIA PaCa-2-Strong synergy with Topotecan and Vorinostat

Data compiled from multiple sources.[2][4][6][7]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1, BxPC-3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the log concentration of this compound.

In Vivo Pancreatic Cancer Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MIA PaCa-2 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into two groups: vehicle control and this compound treatment (30 mg/kg, intraperitoneal injection, 5 days a week).

  • Monitoring: Measure tumor volume and body weight twice a week.

  • Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period.

  • Analysis: Compare the tumor growth rates between the control and treated groups.

Xenograft_Workflow A 1. Cell Implantation (MIA PaCa-2 cells in nude mice) B 2. Tumor Growth (to ~100-150 mm³) A->B C 3. Randomization & Treatment (Vehicle vs. This compound 30 mg/kg) B->C D 4. Monitoring (Tumor volume & body weight) C->D E 5. Study Endpoint (Tumor size limit reached) D->E F 6. Data Analysis (Compare tumor growth) E->F

Caption: Workflow for the in vivo xenograft study of this compound.

Conclusion

This compound represents a novel and promising therapeutic strategy for pancreatic cancer by targeting a key cellular stress response protein, GRP78. Its mechanism of action, involving the induction of ER stress and subsequent apoptosis, has been well-characterized. Preclinical data demonstrate its potent anti-cancer activity, both as a monotherapy and in combination with other agents. Further investigation and clinical development of this compound and similar GRP78 inhibitors are warranted to explore their full potential in treating this challenging disease.

References

YUM70: A Targeted Approach to Inducing Endoplasmic Reticulum Stress in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YUM70, a novel small-molecule inhibitor, and its molecular target, the 78-kDa glucose-regulated protein (GRP78). We will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and its Molecular Target: GRP78

This compound is a derivative of 8-hydroxyquinoline (B1678124) identified as a potent and selective inhibitor of GRP78, a key regulator of endoplasmic reticulum (ER) stress signaling.[1][2][3] GRP78, also known as HSPA5 or BiP, is a molecular chaperone in the ER responsible for proper protein folding and a master regulator of the Unfolded Protein Response (UPR).[4] In the high-stress microenvironment of tumors, cancer cells often upregulate GRP78 to promote survival, making it a compelling therapeutic target.[1][5][6] this compound directly binds to GRP78, inactivating its function and leading to ER stress-mediated apoptosis in cancer cells, demonstrating promising preclinical efficacy in pancreatic cancer models.[1][6][7]

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a precise molecular mechanism:

  • Direct Binding and Inhibition of GRP78: this compound directly binds to the full-length GRP78 protein.[1][8] This interaction inhibits the ATPase activity of GRP78, which is crucial for its chaperone function.[2][8] Molecular docking studies suggest that this compound binds to the C-terminal substrate-binding domain of GRP78.[8]

  • Induction of the Unfolded Protein Response (UPR): By inhibiting GRP78, this compound causes the dissociation of GRP78 from the three ER stress sensors: PERK, IRE1α, and ATF6. This dissociation activates the UPR.

  • ER Stress-Mediated Apoptosis: The sustained activation of the UPR, particularly the PERK-eIF2α-ATF4-CHOP signaling axis, leads to programmed cell death (apoptosis).[1][3] Treatment with this compound results in the phosphorylation of eIF2α and increased levels of ATF4 and CHOP, culminating in the cleavage of caspase-3 and PARP, which are key markers of apoptosis.[1][3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Assay Reference
IC50 for GRP78 ATPase Activity Inhibition1.5 µMIn vitro ATPase assay[2]
Cell Line IC50 (µM) Assay Reference
MIA PaCa-2 (Pancreatic Cancer)2.8MTT Assay[2]
PANC-1 (Pancreatic Cancer)4.5MTT Assay[2]
BxPC-3 (Pancreatic Cancer)9.6MTT Assay[2]
HPNE (Normal Pancreatic Tissue-derived Cells)>30MTT Assay[2]

Table 1: In vitro inhibitory activity of this compound.

Parameter Value Dosing Regimen Model Reference
Tumor Growth InhibitionSignificant reduction in tumor volumes30 mg/kg; i.p. 5 days a week for 7 weeksMIA PaCa-2 xenograft in mice[2]
Pharmacokinetic Parameter Value (mice) Administration Route Reference
Half-life (t1/2)1.40 h15 mg/kg; i.v.[2]
Clearance (CL)724.04 mL/h/kg15 mg/kg; i.v.[2]
Volume of Distribution (Vss)1162.73 mL/kg15 mg/kg; i.v.[2]
Bioavailability6.71%30 mg/kg; p.o.[2]

Table 2: In vivo efficacy and pharmacokinetic parameters of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cellular Thermal Shift Assay (CETSA)

This assay is used to confirm the direct binding of a ligand to its target protein in a cellular environment.

  • Cell Culture and Treatment: PANC-1 cells are cultured to ~80% confluency. The cells are then treated with either this compound or a vehicle control (DMSO) for a specified time.

  • Harvesting and Lysis: Cells are harvested, washed with PBS, and lysed using a suitable buffer (e.g., 25 mmol/L Tris-HCl pH 7.5).

  • Heat Shock: The cell lysates are divided into aliquots and heated at different temperatures for a defined period (e.g., 3 minutes).

  • Centrifugation: The heated lysates are centrifuged at high speed to separate the soluble protein fraction from the aggregated proteins.

  • Immunoblotting: The supernatant containing the soluble GRP78 is collected, and the protein concentration is determined. Equal amounts of protein are then subjected to SDS-PAGE and immunoblotting using an anti-GRP78 antibody to detect the amount of soluble GRP78 at each temperature. A ligand-bound protein is expected to be more thermally stable.

Immunoblotting for UPR and Apoptosis Markers

This technique is used to detect and quantify changes in protein levels indicative of ER stress and apoptosis.

  • Cell Lysis: Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are treated with varying concentrations of this compound for different time points. After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key proteins such as GRP78, p-eIF2α, ATF4, CHOP, cleaved caspase-3, and cleaved PARP. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, providing a measure of apoptosis.

  • Cell Seeding and Treatment: MIA PaCa-2 and PANC-1 cells are seeded in a 96-well plate. After 24 hours, the cells are treated with this compound at various concentrations. Tunicamycin can be used as a positive control for inducing ER stress and apoptosis.

  • Assay Reagent Addition: After the desired treatment duration, a luminogenic substrate for caspase-3 and -7 is added to each well.

  • Incubation: The plate is incubated at room temperature to allow for the cleavage of the substrate by active caspases.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a plate reader. The results are typically presented as the mean ± standard deviation of at least three independent experiments.[5]

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

YUM70_Signaling_Pathway This compound This compound GRP78 GRP78 This compound->GRP78 inhibits PERK_inactive PERK (inactive) GRP78_PERK GRP78-PERK Complex GRP78->GRP78_PERK PERK_inactive->GRP78_PERK PERK_active PERK (active) eIF2a eIF2α PERK_active->eIF2a p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis GRP78_PERK->PERK_active dissociation ER_Lumen ER Lumen Cytosol Cytosol

Caption: this compound-induced ER stress signaling pathway leading to apoptosis.

CETSA_Workflow start Start: Cultured PANC-1 Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment harvest Harvest and Lyse Cells treatment->harvest heat Apply Temperature Gradient (Heat Shock) harvest->heat centrifuge Centrifuge to Separate Soluble vs. Aggregated Proteins heat->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant immunoblot Immunoblot for GRP78 supernatant->immunoblot end End: Analyze GRP78 Thermal Stability immunoblot->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a promising therapeutic agent that selectively targets GRP78, a protein critical for cancer cell survival under stress.[1][6] Its ability to induce ER stress-mediated apoptosis highlights a potential vulnerability in cancers that are highly dependent on the UPR, such as pancreatic cancer.[1][7] The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other GRP78 inhibitors as novel cancer therapeutics. Furthermore, the development of a this compound-based PROTAC (PROteolysis TArgeting Chimera) to induce the degradation of GRP78 opens new avenues for therapeutic intervention.[1][5][6]

References

A Technical Guide to YUM70-Induced Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An in-depth examination of the hydroxyquinoline analogue YUM70, a novel small-molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), and its role in inducing endoplasmic reticulum (ER) stress-mediated apoptosis, with a focus on its application in pancreatic cancer research.

Executive Summary

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. Disruption of its function leads to ER stress and activation of the Unfolded Protein Response (UPR), a signaling network that can determine cell fate.[1][2][3] In many cancers, the UPR is co-opted to promote cell survival and growth, making it a compelling therapeutic target.[1][2][3][4] GRP78 (also known as HSPA5 or BiP) is a master regulator of the UPR, often found overexpressed in tumors, where it helps cancer cells adapt to stress.[3][4][5][6]

This document details the mechanism and effects of this compound, a selective inhibitor of GRP78.[7][8][9] this compound directly binds to and inactivates GRP78, leading to robust induction of ER stress and subsequent apoptosis in cancer cells.[1][2][4][5] Through the analysis of key signaling pathways, quantitative data from in vitro and in vivo studies, and detailed experimental protocols, this guide provides a comprehensive technical overview of this compound as a tool to investigate ER stress and as a potential therapeutic agent.

Mechanism of Action: GRP78 Inhibition

This compound functions as a potent and selective inhibitor of GRP78.[8] Under normal conditions, GRP78 binds to the luminal domains of three key ER stress sensors—PERK, IRE1, and ATF6—keeping them in an inactive state. The accumulation of unfolded proteins in the ER causes GRP78 to dissociate from these sensors, leading to their activation and the initiation of the UPR.

This compound directly binds to GRP78, inhibiting its function.[1][5][7] This inhibition mimics the effect of overwhelming protein misfolding, causing the release and subsequent activation of the UPR sensors. This initiates a strong and sustained ER stress response that ultimately shifts the UPR's function from pro-survival to pro-apoptotic. A this compound analogue conjugated with the fluorescent dye BODIPY confirmed the co-localization of the compound with GRP78 within the endoplasmic reticulum.[1][5]

cluster_ER Endoplasmic Reticulum Lumen GRP78 GRP78 (Active) UPR_Sensors UPR Sensors (PERK, IRE1, ATF6) Inactive GRP78->UPR_Sensors Inhibition Inhibited_GRP78 This compound-GRP78 Complex (Inactive) This compound This compound This compound->GRP78 Binding & Inhibition Active_UPR UPR Sensors (Active) UPR_Sensors->Active_UPR Release & Activation ER_Stress_Response Unfolded Protein Response (UPR) Active_UPR->ER_Stress_Response Initiates Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->GRP78 Sequesters

Caption: this compound binds and inhibits GRP78, activating UPR sensors.

This compound-Induced Signaling Pathways

The inhibition of GRP78 by this compound triggers all three branches of the UPR. However, extensive evidence points to the PERK pathway as a critical mediator of this compound-induced apoptosis.[7][9]

Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, then upregulates the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP), also known as DDIT3.[4] CHOP is a critical factor in ER stress-mediated apoptosis, leading to the activation of the caspase cascade, evidenced by the cleavage of PARP and caspase-3.[4]

This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits PERK PERK GRP78->PERK Inhibits eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes CHOP CHOP (DDIT3) Transcription ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP

Caption: The this compound-induced PERK-eIF2α-ATF4-CHOP signaling axis.

Quantitative Data

In Vitro Cytotoxicity and GRP78 Inhibition

This compound demonstrates selective cytotoxicity against various pancreatic cancer cell lines while showing significantly less effect on normal pancreatic cells.[1] It also potently inhibits the ATPase activity of GRP78, which is crucial for its chaperone function.

Parameter Cell Line / Target IC₅₀ Value (μM) Reference
GRP78 ATPase InhibitionFull-length protein1.5[8]
CytotoxicityMIA PaCa-2 (Pancreatic Cancer)2.8[8]
CytotoxicityPANC-1 (Pancreatic Cancer)4.5[8]
CytotoxicityBxPC-3 (Pancreatic Cancer)9.6[8]
CytotoxicityHPNE (Normal Pancreatic)>30[1][8]
Transcriptional Upregulation of UPR Genes

Nascent RNA sequencing (Bru-seq) in MIA PaCa-2 cells treated with 5 µM this compound revealed significant upregulation of genes involved in the UPR and ER stress.[1][4]

Gene Symbol Gene Name Fold Change Known Role in ER Stress Reference
TRIB3Tribbles Pseudokinase 313.9UPR-inducible, interacts with ATF4[1][4]
SLC1A4Solute Carrier Family 1 Member 413.7Upregulated by ER stress[1][4]
DDIT3DNA Damage Inducible Transcript 3 (CHOP)EnhancedKey pro-apoptotic UPR transcription factor[1][4]
HSPA5Heat Shock Protein Family A Member 5 (GRP78)EnhancedMaster regulator of UPR[1][4]
FAM129AFamily With Sequence Similarity 129 Member ATop UpregulatedResponds to ER stress[1][4]
GDF15Growth Differentiation Factor 15Top UpregulatedResponds to ER stress[1][4]
ATF3Activating Transcription Factor 3InducedInduced by ER stress[1]
CHAC1ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1InducedPro-apoptotic factor induced by UPR[1]

Key Experimental Protocols

The following are summaries of key methodologies used to characterize the activity of this compound. For complete details, including reagent concentrations and specific instrument settings, consulting the primary literature is recommended.

Cell Viability (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm).

    • IC₅₀ values are calculated by plotting cell viability against the log of the drug concentration.[1]

Western Blotting
  • Objective: To detect changes in the protein levels of UPR and apoptosis markers following this compound treatment.

  • Procedure:

    • Cells are treated with this compound at indicated doses and times.

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against target proteins (e.g., GRP78, CHOP, p-eIF2α, ATF4, cleaved caspase-3, cleaved PARP, and a loading control like actin or GAPDH).

    • The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][6]

Caspase-3/7 Activity Assay
  • Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases.

  • Procedure:

    • Cells are seeded in a 384-well plate.

    • The next day, cells are treated with this compound or a positive control (e.g., Tunicamycin) for the indicated times.

    • A luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) is added to each well.

    • The plate is incubated at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.

    • Luminescence is measured using a plate reader. The signal intensity is directly proportional to caspase activity.[4]

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in a living organism.

  • Procedure:

    • Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of pancreatic cancer cells (e.g., MIA PaCa-2).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into a vehicle control group and a this compound treatment group.

    • This compound is administered (e.g., 30 mg/kg, intraperitoneally, 5 days a week).[8]

    • Tumor volume and animal body weight are measured regularly throughout the study.

    • At the end of the experiment, tumors and major organs are harvested for analysis (e.g., histology, immunohistochemistry for markers like Ki67, CHOP, and cleaved caspase-3).[1][4]

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start This compound Characterization mtt Cytotoxicity Screening (MTT Assay) start->mtt xenograft Xenograft Model Establishment start->xenograft western Mechanism Validation (Western Blot) caspase Apoptosis Quantification (Caspase Assay) result_vitro Determine IC50 & Confirm UPR Activation caspase->result_vitro treatment This compound Administration xenograft->treatment monitoring Tumor & Weight Monitoring treatment->monitoring analysis Endpoint Analysis (IHC, H&E) monitoring->analysis result_vivo Evaluate Anti-Tumor Efficacy & Toxicity analysis->result_vivo

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a novel and specific inhibitor of GRP78 that serves as a powerful tool for inducing ER stress in a controlled manner.[1][5] Its mechanism of action, centered on the inactivation of a key UPR regulator, leads to overwhelming ER stress and triggers apoptosis in cancer cells, particularly those of pancreatic origin.[1][4][7] The compound has demonstrated preclinical efficacy both in vitro and in vivo with no apparent toxicity to normal tissues.[1][2]

For researchers, this compound offers a method to probe the complex signaling of the UPR and its role in cell fate decisions. For drug development professionals, this compound represents a promising lead compound. Further research, including the development of this compound-based PROTACs (PROteolysis TArgeting Chimeras) to force GRP78 degradation, could provide an even more potent therapeutic strategy.[1][4][5] Additionally, studies show this compound acts synergistically with other agents like topoisomerase and HDAC inhibitors, suggesting its potential use in combination therapies to overcome drug resistance in cancer.[1][5]

References

Preliminary Studies on YUM70 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic studies of YUM70, a novel small-molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78). The content herein is curated for professionals in the fields of oncology research, pharmacology, and drug development, offering a comprehensive look at this compound's mechanism of action, quantitative efficacy, and the experimental protocols used in its initial characterization.

Core Concept: Mechanism of Action

This compound exerts its cytotoxic effects by selectively targeting GRP78, a key chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in the unfolded protein response (UPR).[1][2][3][4] In the high-stress environment of cancer cells, GRP78 is often overexpressed to manage the large volume of protein synthesis and folding, thereby promoting cell survival.[1][3][4]

This compound directly binds to and inactivates GRP78, disrupting its function.[1][2][4] This inhibition leads to an accumulation of unfolded proteins within the ER, triggering severe ER stress.[1][2] The sustained ER stress activates the UPR, which, instead of promoting survival, initiates apoptosis. This ER stress-mediated apoptosis is characterized by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and increased levels of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[2][5] The upregulation of these factors ultimately leads to the activation of the apoptotic cascade, evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[2]

A visual representation of this signaling cascade is provided below.

YUM70_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) cluster_Apoptosis Apoptosis This compound This compound GRP78 GRP78 (BiP) This compound->GRP78 Inhibition ER_Stress ER Stress UnfoldedProteins Unfolded Proteins GRP78->UnfoldedProteins Chaperoning UnfoldedProteins->ER_Stress Accumulation PERK_pathway p-eIF2α ↑ ER_Stress->PERK_pathway ATF4 ATF4 ↑ PERK_pathway->ATF4 CHOP CHOP ↑ ATF4->CHOP Caspase3 Cleaved Caspase-3 ↑ CHOP->Caspase3 Activation PARP Cleaved PARP ↑ Caspase3->PARP Cleavage CellDeath Apoptotic Cell Death Caspase3->CellDeath PARP->CellDeath

Caption: this compound-induced ER stress-mediated apoptosis signaling pathway.

Quantitative Data Presentation

This compound has demonstrated significant cytotoxicity against various pancreatic cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1][6] The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

Cell LineCell TypeIC50 (µM)
MIA PaCa-2Pancreatic Cancer (mutant KRAS)2.8
PANC-1Pancreatic Cancer (mutant KRAS)4.5
BxPC-3Pancreatic Cancer (wild-type KRAS)9.6
HPNENormal Pancreatic Tissue>30
Table 1: In vitro cytotoxicity of this compound in pancreatic cancer cell lines and a normal pancreatic cell line as determined by MTT or similar cell viability assays after 72 hours of treatment.[7]

In addition to 2D cell culture, this compound's efficacy has been confirmed in 3D spheroid models, which more closely mimic the tumor microenvironment.

Cell LineTreatmentSpheroid Size Reduction (fold)Viability Reduction (fold)
PANC-1This compound1.84.7
UM59This compound1.75.8
Table 2: Efficacy of this compound in 3D pancreatic cancer spheroids.[1][2][6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound's cytotoxicity are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is adapted for determining the IC50 values of this compound.

Objective: To measure cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.[8]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.[7]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[3][9]

3D Spheroid Viability (CellTiter-Glo® 3D Assay)

Objective: To quantify the number of viable cells in a 3D culture model.

Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The reagent lyses the spheroids and generates a luminescent signal proportional to the ATP concentration.[1][4]

Procedure:

  • Spheroid Culture & Treatment: Culture pancreatic cancer cells to form spheroids in a 96-well opaque-walled plate. Treat the spheroids with various concentrations of this compound and incubate according to the experimental design.

  • Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]

  • Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature.[6]

  • Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6]

  • Lysis and Signal Generation:

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[5][6]

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[5][6]

  • Luminescence Reading: Record the luminescence using a plate reader.[6]

Apoptosis Detection (Caspase-Glo® 3/7 Assay)

Objective: To measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence). Cleavage by active caspases-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[2]

Procedure:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound for the desired time to induce apoptosis.

  • Plate Equilibration: Equilibrate the plate to room temperature.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Allow it to equilibrate to room temperature.[10]

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[10]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.[10][11]

  • Luminescence Reading: Measure the luminescence using a plate reader.

Protein Expression Analysis (Western Blotting)

Objective: To detect and quantify the expression levels of key proteins in the ER stress and apoptosis pathways (e.g., GRP78, CHOP, cleaved caspase-3).

Procedure:

  • Cell Lysis: Treat cells with this compound for specified times and doses. Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE: Separate 20-50 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GRP78, CHOP, cleaved caspase-3, and a loading control (e.g., actin or GAPDH) overnight at 4°C.[12][13]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[14]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound.

YUM70_Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Cell Culture treatment Treat Cells with this compound (Dose-Response & Time-Course) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt 72h caspase Caspase-Glo 3/7 Assay (Apoptosis) treatment->caspase 24-48h western Western Blot (Protein Expression) treatment->western 24-48h data_analysis Data Analysis (IC50, Fold Change, etc.) mtt->data_analysis caspase->data_analysis western->data_analysis conclusion Conclusion: Characterize Cytotoxicity data_analysis->conclusion

Caption: A generalized experimental workflow for this compound cytotoxicity studies.

References

Investigating the Pharmacokinetics of YUM70: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YUM70 is a novel small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress. By targeting GRP78, this compound induces ER stress-mediated apoptosis, showing promise as a therapeutic agent, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound, details established experimental protocols for its characterization, and visualizes its core signaling pathway.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized through both in vivo studies in mice and in vitro assays using human liver microsomes. These studies provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

In Vivo Pharmacokinetics in Mice

In vivo studies in mice have been conducted to determine the pharmacokinetic parameters of this compound following both intravenous (i.v.) and oral (p.o.) administration. The key quantitative data from these studies are summarized in the table below.

ParameterRoute of AdministrationValueUnitsReference
Half-life (t½)Intravenous (15 mg/kg)1.40h[2]
Oral (30 mg/kg)2.74h[2]
In vivo (unspecified route)> 84min[3]
Clearance (CL)Intravenous (15 mg/kg)724.04mL/h/kg
Oral (30 mg/kg)9230.15mL/h/kg
Volume of Distribution (Vss)Intravenous (15 mg/kg)1162.73mL/kg
Oral Bioavailability30 mg/kg6.71%
In Vitro Metabolic Stability

The metabolic stability of this compound was assessed using an in vitro human liver microsomal stability assay. This assay provides an indication of the compound's susceptibility to metabolism by hepatic enzymes.

AssayParameterValueUnitsReference
Human Liver Microsomal StabilityHalf-life (t½)> 60min

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific, detailed protocols for the this compound pharmacokinetic studies have not been made publicly available in full, this section outlines representative methodologies for the key experiments cited based on established practices in the field.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a compound following intravenous and oral administration in mice.

Materials:

  • Test compound (this compound)

  • Vehicle for dosing (e.g., a mixture of DMSO, propylene (B89431) glycol, and saline)

  • Male or female mice of a specified strain (e.g., CD-1), age, and weight.

  • Dosing needles (for oral gavage) and syringes

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical instrumentation for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Dosing Solution Preparation: The test compound is formulated in a suitable vehicle at the desired concentrations for intravenous and oral administration.

  • Administration:

    • Intravenous (IV): A single bolus of the test compound is administered to a cohort of mice via the tail vein.

    • Oral (PO): A single dose of the test compound is administered to a separate cohort of mice using oral gavage.

  • Blood Sampling: Blood samples are collected from the mice at predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability using appropriate software.

Workflow Diagram:

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis acclimatization Animal Acclimatization dosing_prep Dosing Solution Preparation acclimatization->dosing_prep iv_admin Intravenous (IV) Administration dosing_prep->iv_admin po_admin Oral (PO) Administration dosing_prep->po_admin blood_sampling Blood Sampling (Time Points) iv_admin->blood_sampling po_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study in mice.

In Vitro Human Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of human liver microsomes.

Materials:

  • Test compound (this compound)

  • Pooled human liver microsomes

  • NADPH regenerating system (cofactor for metabolic enzymes)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • Incubator and centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound, human liver microsomes, and phosphate buffer.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis mixture_prep Prepare Reaction Mixture (Compound, Microsomes, Buffer) initiation Initiate with NADPH mixture_prep->initiation incubation Incubate at 37°C (Sample at Time Points) initiation->incubation termination Terminate with Acetonitrile incubation->termination processing Sample Processing (Centrifugation) termination->processing lcms_analysis LC-MS/MS Analysis processing->lcms_analysis data_analysis Calculate In Vitro Half-life lcms_analysis->data_analysis

Caption: Workflow for an in vitro human liver microsomal stability assay.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly binding to and inhibiting GRP78, a master regulator of the unfolded protein response (UPR). This inhibition leads to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering ER stress. The sustained ER stress activates the pro-apoptotic branches of the UPR, ultimately leading to cancer cell death.

The key signaling events initiated by this compound are depicted in the diagram below. Inhibition of GRP78 leads to the activation of three ER stress sensors: PERK, IRE1α, and ATF6. Activation of the PERK branch results in the phosphorylation of eIF2α, which, despite a general shutdown of protein synthesis, paradoxically leads to the increased translation of ATF4. ATF4, in turn, upregulates the expression of CHOP, a key transcription factor that promotes apoptosis. This cascade culminates in the cleavage of caspase-3 and PARP, executing the apoptotic program.

G cluster_UPR Unfolded Protein Response (UPR) This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits UnfoldedProteins Accumulation of Unfolded Proteins GRP78->UnfoldedProteins Regulates folding ER_Stress ER Stress UnfoldedProteins->ER_Stress Induces PERK PERK ER_Stress->PERK Activates IRE1a IRE1α ER_Stress->IRE1a Activates ATF6 ATF6 ER_Stress->ATF6 Activates eIF2a p-eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates Translation CHOP CHOP ATF4->CHOP Increases Expression Apoptosis Apoptosis CHOP->Apoptosis Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Caspase3->PARP Cleaves

References

YUM70: A Comprehensive Technical Guide to its Role in the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR), is a promising therapeutic target in oncology.[1][2][3] YUM70, a novel hydroxyquinoline analog, has been identified as a potent and selective inhibitor of GRP78.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on the three branches of the UPR, and detailed experimental protocols for its study. By directly binding to and inhibiting the ATPase activity of GRP78, this compound induces endoplasmic reticulum (ER) stress, leading to the activation of the UPR and subsequent apoptosis in cancer cells.[1][6] This document serves as a comprehensive resource for researchers investigating ER stress-targeted therapies and professionals involved in the development of novel anti-cancer agents.

Introduction to this compound and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. A variety of physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[1][2] To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR is orchestrated by three transmembrane sensor proteins: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[1] Under normal conditions, these sensors are kept in an inactive state through their association with GRP78.[1] Upon ER stress, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring proteostasis or, if the stress is too severe, inducing apoptosis.[1][7]

This compound is a small molecule inhibitor that selectively targets GRP78, thereby inducing the UPR.[4][5] By inhibiting GRP78's chaperone function, this compound mimics a state of chronic ER stress, pushing cancer cells towards apoptosis.[1][3]

Quantitative Data on this compound's Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on GRP78 and cancer cell proliferation.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC₅₀ for GRP78 ATPase Activity -1.5 µM[4][5]
IC₅₀ for Cytotoxicity MIA PaCa-2 (Pancreatic)2.8 µM[4]
PANC-1 (Pancreatic)4.5 µM[4]
BxPC-3 (Pancreatic)9.6 µM[4]
HPNE (Normal Pancreatic)>30 µM[4]
Table 2: Effect of this compound on UPR Marker Protein Expression
ProteinCell LineThis compound ConcentrationTreatment TimeFold Change (vs. Control)Reference
p-eIF2α MIA PaCa-25 µM24hIncreased[1]
ATF4 MIA PaCa-25 µM24hIncreased[1]
CHOP MIA PaCa-25 µM24hIncreased[1]
GRP78 MIA PaCa-25 µM24hIncreased[1]
p-eIF2α PANC-110 µM24hIncreased[1]
ATF4 PANC-110 µM24hIncreased[1]
CHOP PANC-110 µM24hIncreased[1]
GRP78 PANC-110 µM24hIncreased[1]

Note: Fold changes are based on qualitative data from Western blots and indicate a visible increase in protein levels. Precise quantitative fold changes were not consistently reported in the reviewed literature.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of GRP78, which leads to the activation of all three branches of the UPR. Gene set enrichment analysis of cells treated with this compound shows a significant enrichment in pathways related to the ER unfolded protein response, including the IRE1, PERK, and ATF6-mediated UPR pathways.[8]

The PERK Pathway

The dissociation of GRP78 from PERK leads to its autophosphorylation and activation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis but selectively enhances the translation of activating transcription factor 4 (ATF4).[1][9] ATF4, in turn, upregulates the expression of pro-apoptotic genes, most notably C/EBP homologous protein (CHOP).[1][9] Treatment with this compound has been shown to increase the levels of phosphorylated eIF2α, ATF4, and CHOP, ultimately leading to apoptosis.[1][3]

The IRE1 Pathway

Upon release from GRP78, IRE1 oligomerizes and activates its endoribonuclease domain.[1] This results in the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1] The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation.[10] While gene expression analyses indicate the involvement of the IRE1 pathway in this compound's mechanism, specific quantitative data on XBP1 splicing induced by this compound is not extensively detailed in the primary literature.[8]

The ATF6 Pathway

ATF6 is a transmembrane protein that, upon GRP78 dissociation, translocates to the Golgi apparatus where it is cleaved by proteases to release its cytosolic domain.[1] This cleaved fragment acts as a transcription factor to upregulate UPR target genes.[1] Similar to the IRE1 pathway, the enrichment of ATF6-mediated UPR genes suggests its activation by this compound, though direct quantitative measurements of cleaved ATF6 are not prominently featured in the available research.[8]

YUM70_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits PERK_inactive PERK GRP78->PERK_inactive IRE1_inactive IRE1 GRP78->IRE1_inactive ATF6_inactive ATF6 GRP78->ATF6_inactive PERK_active p-PERK PERK_inactive->PERK_active Activates IRE1_active p-IRE1 IRE1_inactive->IRE1_active Activates ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved Translocates & Cleaved eIF2a eIF2α PERK_active->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Translates ATF4_n ATF4 ATF4->ATF4_n XBP1u XBP1u mRNA IRE1_active->XBP1u Splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_n XBP1s XBP1s->XBP1s_n ATF6_n Cleaved ATF6 ATF6_cleaved->ATF6_n CHOP CHOP ATF4_n->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis XBP1s_n->Apoptosis ATF6_n->Apoptosis

Caption: this compound inhibits GRP78, activating the three UPR pathways and leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Western Blot Analysis

This protocol is used to determine the protein levels of UPR markers.

  • Cell Culture and Lysis:

    • Culture pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 6-well plates (4x10⁵ cells/well).[1]

    • Treat cells with desired concentrations of this compound for specified times.[1]

    • Lyse cells with M-PER Mammalian Protein Extraction Reagent on ice for 20 minutes.[1]

    • Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C.[1]

    • Collect the supernatant and determine protein concentration using a BCA assay.[1]

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-GRP78, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-cleaved PARP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imager.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Caspase-3/7 Activity Assay

This assay quantifies the induction of apoptosis.

  • Cell Plating: Plate cells in a 384-well plate at 4,000 cells/well.[8]

  • Treatment: The next day, treat the cells with this compound at the desired concentrations and for the indicated times.[8]

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well and incubate for 30 minutes at room temperature.[8]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[8]

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Treatment Treatment cluster_Analysis Analysis Culture Culture Pancreatic Cancer Cells Plate Plate Cells in Multi-well Plates Culture->Plate Treat Treat with this compound (Dose-response/Time-course) Plate->Treat Lysis Cell Lysis & Protein Quantification Treat->Lysis Viability MTT Assay for Cell Viability Treat->Viability Caspase Caspase-Glo for Apoptosis Treat->Caspase WB Western Blot for UPR Markers Lysis->WB

References

YUM70: A Technical Guide to a Novel GRP78 Inhibitor in Basic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YUM70 is a novel, selective small-molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3][4][5] As a member of the hydroxyquinoline class, this compound has demonstrated significant potential in preclinical research, particularly in oncology. This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its biological effects by directly binding to GRP78 and inhibiting its ATPase activity. GRP78, also known as BiP or HSPA5, is a master regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. In cancer cells, which often experience high levels of ER stress due to rapid proliferation and protein synthesis, the UPR is frequently co-opted to promote survival.

By inhibiting GRP78, this compound disrupts this pro-survival signaling, leading to prolonged ER stress and ultimately inducing apoptosis. The primary signaling cascade activated by this compound-mediated GRP78 inhibition is the PERK-eIF2α-ATF4-CHOP pathway, a key arm of the UPR that triggers apoptosis under conditions of unresolved ER stress.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Reference
MIA PaCa-2Pancreatic2.8
PANC-1Pancreatic4.5
BxPC-3Pancreatic9.6
HPNENormal Pancreatic>30
SCC15Head and Neck10
SCC25Head and Neck20
SCC351Head and Neck30

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

Animal ModelTreatmentTumor Growth InhibitionReference
MIA PaCa-2 Xenograft30 mg/kg this compound (i.p. 5 days/week for 7 weeks)Significant tumor growth delay

Table 3: Pharmacokinetic Properties of this compound in Mice

Administration RouteDose (mg/kg)Half-life (t1/2)Clearance (CL)Volume of Distribution (Vss)BioavailabilityReference
Intravenous (i.v.)151.40 h724.04 mL/h/kg1162.73 mL/kgN/A
Oral (p.o.)302.74 h9230.15 mL/h/kgN/A6.71%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its activity.

Signaling Pathway of this compound-Induced Apoptosis

YUM70_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm This compound This compound GRP78 GRP78 This compound->GRP78 Binds and Inhibits PERK_inactive PERK (inactive) GRP78->PERK_inactive Inhibition PERK_active PERK (active) (autophosphorylation) PERK_inactive->PERK_active Dissociation & Activation eIF2a eIF2α PERK_active->eIF2a Phosphorylates eIF2a_p p-eIF2α ATF4 ATF4 eIF2a_p->ATF4 Upregulates CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Induces

Caption: this compound inhibits GRP78, leading to PERK activation and downstream induction of apoptosis.

Experimental Workflow for In Vitro Evaluation of this compound

YUM70_Workflow start Cancer Cell Lines treatment Treat with this compound (dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (GRP78, p-eIF2α, ATF4, CHOP, Cleaved PARP) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V staining, Caspase activity) treatment->apoptosis data_analysis Data Analysis and IC50 Determination viability->data_analysis western->data_analysis apoptosis->data_analysis

Caption: A typical workflow for characterizing the in vitro effects of this compound on cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GRP78, p-eIF2α, ATF4, CHOP, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 MIA PaCa-2 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection according to the specified schedule (e.g., 5 days a week).

  • Monitoring: Monitor tumor volume and body weight twice a week.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

Synergistic Applications

Research has shown that this compound exhibits strong synergistic cytotoxicity when used in combination with other anti-cancer agents, such as the topoisomerase inhibitor topotecan (B1662842) and the HDAC inhibitor vorinostat. This suggests that this compound could be a valuable component of combination therapies aimed at overcoming drug resistance and enhancing treatment efficacy.

Conclusion

This compound is a promising GRP78 inhibitor with a well-defined mechanism of action that leads to ER stress-mediated apoptosis in cancer cells. Its efficacy has been demonstrated in both in vitro and in vivo models of pancreatic and head and neck cancers. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting GRP78 with this compound. Further investigation into its broader applications and combination strategies is warranted.

References

The Impact of YUM70 on Apoptosis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YUM70 is a novel, potent, and selective small-molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR).[1][2][3][4] In cancer cells, which experience high levels of ER stress due to rapid proliferation and protein synthesis, GRP78 plays a critical pro-survival role.[1] this compound, a hydroxyquinoline analogue, directly binds to GRP78 and inhibits its ATPase activity, leading to sustained ER stress, activation of pro-apoptotic UPR signaling pathways, and ultimately, cell death. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its impact on apoptosis pathways, relevant quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action: GRP78 Inhibition and Induction of ER Stress-Mediated Apoptosis

This compound exerts its pro-apoptotic effects by targeting GRP78, an essential component of the ER protein folding machinery. Under normal conditions, GRP78 binds to the luminal domains of three key ER stress sensors—PERK, IRE1α, and ATF6—keeping them in an inactive state.

Upon this compound-mediated inhibition of GRP78, the accumulation of unfolded proteins in the ER causes GRP78 to dissociate from these sensors, triggering the Unfolded Protein Response (UPR). While transient UPR activation can be protective, prolonged ER stress, as induced by this compound, shifts the balance towards apoptosis.

The primary apoptotic pathway activated by this compound is the PERK branch of the UPR. This signaling cascade proceeds as follows:

  • PERK Activation: Dissociation of GRP78 leads to the autophosphorylation and activation of PERK.

  • eIF2α Phosphorylation: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This action attenuates global protein synthesis but selectively promotes the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4).

  • ATF4 and CHOP Upregulation: Increased ATF4 levels lead to the transcriptional upregulation of the pro-apoptotic factor C/EBP homologous protein (CHOP/DDIT3).

  • Caspase Activation: CHOP promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic factors. This culminates in the cleavage and activation of effector caspases, primarily caspase-3 and caspase-7, which execute the apoptotic program.

This sequence of events demonstrates that this compound selectively induces apoptosis in cancer cells by exploiting their inherent reliance on the GRP78-regulated UPR for survival.

YUM70_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol This compound This compound GRP78 GRP78 (Active) This compound->GRP78 Inhibits ATPase Activity GRP78_inactive GRP78 (Inhibited) unfolded_proteins Unfolded Proteins unfolded_proteins->GRP78 Accumulation PERK_inactive PERK (Inactive) PERK_active PERK (Active) PERK_inactive->PERK_active Autophosphorylation GRP78_inactive->PERK_inactive Dissociation eIF2a eIF2α PERK_active->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation (Upregulated) p_eIF2a->ATF4 CHOP CHOP Expression (Upregulated) ATF4->CHOP Caspase37 Pro-Caspase-3/7 CHOP->Caspase37 Promotes Cleavage CleavedCaspase37 Cleaved Caspase-3/7 (Active) Caspase37->CleavedCaspase37 Apoptosis Apoptosis CleavedCaspase37->Apoptosis Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., MIA PaCa-2, PANC-1) - Seed 4x10^5 cells/well - Treat with this compound (various doses/times) lysis 2. Cell Lysis - Use M-PER Lysis Buffer - Incubate 20 min at 4°C - Centrifuge to collect supernatant start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds 4. SDS-PAGE - Load equal protein amounts - Separate proteins by size quant->sds transfer 5. Protein Transfer - Transfer to PVDF membrane sds->transfer blocking 6. Blocking - Block with 5% non-fat milk or BSA in TBST for 1 hour transfer->blocking primary 7. Primary Antibody Incubation - Incubate overnight at 4°C (See Table 3 for antibodies) blocking->primary secondary 8. Secondary Antibody Incubation - HRP-conjugated secondary Ab - Incubate 1 hour at room temp primary->secondary detection 9. Detection - Use ECL substrate - Image with a chemiluminescence detector secondary->detection

References

Methodological & Application

Application Notes and Protocols for YUM70 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing YUM70, a selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), in cell culture experiments. The protocols detailed below are based on established research and are intended to assist in the investigation of this compound's mechanism of action and its effects on cellular processes.

Introduction

This compound is a novel hydroxyquinoline analog that functions as a potent and selective inhibitor of GRP78 (also known as BiP or HSPA5), a master regulator of endoplasmic reticulum (ER) stress.[1][2][3][4][5] By binding to and inactivating GRP78, this compound disrupts ER homeostasis, leading to the activation of the Unfolded Protein Response (UPR) and subsequent ER stress-mediated apoptosis in cancer cells.[1][2][3] This makes this compound a valuable tool for studying ER stress signaling and a potential therapeutic agent for cancers that are dependent on a robust UPR for survival, such as pancreatic cancer.[1][3][5][6]

Mechanism of Action

This compound's primary molecular target is GRP78, an ER-resident chaperone protein.[1] In cancer cells, which often experience high levels of ER stress due to rapid proliferation and protein synthesis, GRP78 plays a crucial pro-survival role.[2][3] this compound inhibits the ATPase activity of GRP78, leading to an accumulation of unfolded proteins in the ER.[6] This triggers the UPR through the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway, ultimately culminating in apoptosis.[1][4][7]

YUM70_Signaling_Pathway This compound This compound GRP78 GRP78 (HSPA5/BiP) This compound->GRP78 inhibits Unfolded_Proteins Accumulation of Unfolded Proteins ER_Stress ER Stress Unfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK activates eIF2a p-eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates CHOP CHOP (DDIT3) ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces

This compound Signaling Pathway

Data Presentation

In Vitro Cytotoxicity of this compound

This compound has demonstrated selective cytotoxicity against various cancer cell lines, particularly those of pancreatic origin.[1][3] The half-maximal inhibitory concentration (IC50) values vary between cell lines, which may be attributed to factors such as their dependence on the UPR pathway.[1][4]

Cell LineCancer TypeIC50 (µM)Assay TypeReference
MIA PaCa-2Pancreatic Cancer2.8MTT Assay[6]
PANC-1Pancreatic Cancer4.5MTT Assay[6]
BxPC-3Pancreatic Cancer9.6MTT Assay[6]
HPNENormal Pancreatic>30MTT Assay[6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Cell Viability Assay (WST-1 Assay)

This protocol is used to determine the effect of this compound on cell proliferation and viability.[8]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 16-24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 48 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells (1x10⁴ cells/well) Incubate1 Incubate (16-24h) Seed->Incubate1 Treat Treat Cells (48h) Incubate1->Treat Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat Add_WST1 Add WST-1 Reagent Treat->Add_WST1 Incubate2 Incubate (1-4h) Add_WST1->Incubate2 Read Read Absorbance (450 nm) Incubate2->Read Data Analysis Data Analysis Read->Data Analysis

Cell Viability Assay Workflow

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.[1]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the Annexin V-positive/PI-positive population represents late apoptotic/necrotic cells.

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in protein expression levels related to the ER stress and apoptotic pathways following this compound treatment.[1][8]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-cleaved caspase-3, anti-cleaved PARP, anti-GAPDH/Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at the indicated doses and for the specified times.[1]

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Cell Cycle Analysis

This protocol is to assess the effect of this compound on cell cycle progression.[1]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 or 48 hours). Note that significant effects on the cell cycle may require higher doses of this compound (e.g., 15 µM).[1]

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and then incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable chemical probe for investigating the role of GRP78 and ER stress in cancer biology. The protocols provided here offer a framework for characterizing its cytotoxic, pro-apoptotic, and cell cycle effects. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The synergistic potential of this compound with other anticancer agents also presents an exciting avenue for future research.[1][2][3]

References

YUM70: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YUM70 is a novel hydroxyquinoline analog identified as a potent and selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3] By directly binding to and inactivating GRP78, this compound induces the unfolded protein response (UPR), leading to ER stress-mediated apoptosis in cancer cells.[1][4] Preclinical studies have demonstrated its efficacy in inhibiting pancreatic cancer cell growth both in vitro and in in vivo xenograft models, with no apparent toxicity to normal tissues. This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, based on published research.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of GRP78, an ER chaperone protein that plays a crucial role in protein folding and cellular stress responses. Cancer cells, with their high protein synthesis demands, are particularly reliant on GRP78 to maintain ER homeostasis. Inhibition of GRP78 by this compound disrupts this balance, triggering the UPR. This leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and subsequent increases in Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP). The upregulation of these factors ultimately results in apoptosis, as evidenced by the cleavage of PARP and caspase 3.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from preclinical studies.

ParameterValueSpeciesAdministration RouteSource
In Vivo Efficacy
Dosage30 mg/kgMouse (NCr nude)Intraperitoneal (i.p.)
Dosing Schedule5 days/week for 7 weeksMouse (NCr nude)Intraperitoneal (i.p.)
OutcomeSignificant tumor growth delayMouse (NCr nude)Intraperitoneal (i.p.)
Pharmacokinetics
Half-life (t½)1.40 hMouseIntravenous (i.v.)
2.74 hMouseOral (p.o.)
Clearance (CL)724.04 mL/h/kgMouseIntravenous (i.v.)
9230.15 mL/h/kgMouseOral (p.o.)
Volume of Distribution (Vss)1162.73 mL/kgMouseIntravenous (i.v.)
Bioavailability6.71%MouseOral (p.o.)
In Vitro Potency
GRP78 ATPase IC501.5 µM--
MIA PaCa-2 cell IC502.8 µM--
PANC-1 cell IC504.5 µM--
BxPC-3 cell IC509.6 µM--
HPNE (normal) cell IC50>30 µM--

Experimental Protocols

Pancreatic Cancer Xenograft Model

This protocol describes the methodology for evaluating the in vivo efficacy of this compound in a subcutaneous pancreatic cancer xenograft model.

1. Animal Model:

  • Species: Immunodeficient mice (e.g., NCr nude female mice).

  • Supplier: A reputable commercial vendor.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the start of the experiment.

2. Cell Culture and Implantation:

  • Cell Line: MIA PaCa-2 human pancreatic cancer cells.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Implantation:

    • Harvest MIA PaCa-2 cells during the logarithmic growth phase.

    • Resuspend cells in a suitable medium (e.g., sterile PBS or serum-free medium).

    • Subcutaneously inject the cell suspension into the dorsal flank of each mouse.

3. This compound Formulation and Administration:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Vehicle: The recommended vehicle is a mixture of 10% DMSO, 70% propylene (B89431) glycol, and 20% saline.

  • Dosing Solution: On each day of treatment, dilute the this compound stock solution with the vehicle to the final desired concentration.

  • Administration:

    • Dose: 30 mg/kg body weight.

    • Route: Intraperitoneal (i.p.) injection.

    • Frequency: Administer the treatment 5 days a week for a total of 7 weeks.

4. Monitoring and Endpoint:

  • Tumor Growth: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.

  • Clinical Observations: Observe the animals for any signs of distress or toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

5. Data Analysis:

  • Compare the tumor growth rates and final tumor weights between the this compound-treated group and the vehicle-treated control group.

  • Analyze body weight data to assess systemic toxicity.

  • Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed differences.

Visualizations

This compound Signaling Pathway

YUM70_Signaling_Pathway This compound This compound GRP78 GRP78 (HSPA5) This compound->GRP78 Inhibits UPR Unfolded Protein Response (UPR) GRP78->UPR Inhibition leads to eIF2a p-eIF2α UPR->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (DDIT3) ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound inhibits GRP78, inducing the UPR and apoptosis.

In Vivo Experimental Workflow

In_Vivo_Workflow start Start acclimatize Acclimatize NCr Nude Mice start->acclimatize implant Subcutaneous Implantation of MIA PaCa-2 Cells acclimatize->implant randomize Tumor Growth & Randomization implant->randomize treatment Treatment Phase (30 mg/kg this compound or Vehicle, i.p.) 5 days/week for 7 weeks randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor monitor->treatment Repeat for 7 weeks endpoint Endpoint: Euthanasia & Tumor Excision monitor->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for this compound in vivo pancreatic cancer xenograft study.

References

YUM70: A Novel GRP78 Inhibitor for SARS-CoV-2 Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapies. One promising therapeutic target is the 78-kDa glucose-regulated protein (GRP78), a host chaperone protein that plays a crucial role in the viral life cycle. YUM70, a small molecule inhibitor of GRP78, has emerged as a potent candidate for anti-SARS-CoV-2 research and development.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in SARS-CoV-2 research.

This compound functions by binding to and inhibiting GRP78, an endoplasmic reticulum (ER) chaperone that is implicated as an essential host factor for SARS-CoV-2 entry and infection. By inhibiting GRP78, this compound effectively blocks viral entry, suppresses the production of viral spike protein, and mitigates lung damage in preclinical models. Notably, this compound has demonstrated efficacy against various SARS-CoV-2 variants, highlighting its potential as a broad-spectrum antiviral agent.[1]

Mechanism of Action: Targeting a Host Factor

This compound's antiviral activity stems from its inhibition of GRP78, which disrupts the SARS-CoV-2 life cycle at multiple stages.[2] GRP78 has been shown to interact with the SARS-CoV-2 spike protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2), facilitating viral entry.[3] By inhibiting GRP78, this compound is believed to interfere with this interaction, thereby blocking the initial step of infection. Furthermore, GRP78 is essential for the proper folding and production of viral proteins during active infection. This compound's inhibition of GRP78 leads to a reduction in both spike and nucleocapsid (N) protein levels within infected cells.[3]

GRP78_SARS_CoV_2_Pathway cluster_cell Host Cell SARS_CoV_2 SARS-CoV-2 Spike Spike Protein SARS_CoV_2->Spike expresses ACE2 ACE2 Receptor Spike->ACE2 binds GRP78 GRP78 Spike->GRP78 binds Viral_Entry Viral Entry ACE2->Viral_Entry GRP78->Viral_Entry facilitates This compound This compound This compound->GRP78 inhibits Replication Viral Replication & Protein Production Viral_Entry->Replication Infection Infection Replication->Infection

Figure 1: Proposed mechanism of this compound in blocking SARS-CoV-2 entry.

Quantitative Data Summary

The efficacy of this compound has been quantified in several key experiments. The following tables summarize the significant findings.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2

AssayCell LineThis compound Concentration (µM)OutcomeReference
Pseudovirus Entry AssayH129910Significant reduction in viral entry for multiple variants
Plaque Reduction AssayVero E6 ACE22.5 - 10Dose-dependent reduction in plaque number and size
Cell Viability AssayVero E6 ACE2up to 10No significant impact on cell viability[4]
Western Blot (Spike Protein)Vero E6 ACE25 - 10Significant reduction in endogenous spike protein levels[4]
3D Organoid ViabilityHuman Lung & Liver5Rescue of cell viability in replicon-transfected organoids[1]

Table 2: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model

Animal ModelTreatmentKey FindingsReference
K18-hACE2 Transgenic MiceThis compound dailyAmeliorated weight loss, longer survival, and reduced lung damage compared to vehicle control[1][5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Pseudovirus Entry Assay

This assay evaluates the ability of this compound to block the entry of pseudoviruses carrying the SARS-CoV-2 spike protein into host cells.

Pseudovirus_Entry_Assay_Workflow cluster_workflow Pseudovirus Entry Assay Workflow Step1 1. Pre-treat H1299 cells with this compound (or DMSO) for 2 hours. Step2 2. Inoculate cells with SARS-CoV-2 spike pseudovirus. Step1->Step2 Step3 3. Incubate for 16 hours. Step2->Step3 Step4 4. Measure relative luciferase activity. Step3->Step4

Figure 2: Workflow for the pseudovirus entry assay.

Protocol:

  • Cell Culture: Seed H1299 human lung epithelial cells in appropriate culture plates and allow them to adhere overnight.

  • Drug Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO (vehicle control) for 2 hours.[1]

  • Pseudovirus Inoculation: Inoculate the treated cells with pseudoviral particles carrying a SARS-CoV-2 spike protein variant and a luciferase reporter gene.

  • Incubation: Incubate the infected cells for 16 hours at 37°C.[1]

  • Data Analysis: Measure the relative luciferase activity in the cell lysates. A decrease in luciferase activity in this compound-treated cells compared to the control indicates inhibition of viral entry.

Plaque Reduction Assay

This assay assesses the antiviral activity of this compound against live SARS-CoV-2 by quantifying the reduction in viral plaque formation.

Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow Step1 1. Seed Vero E6 ACE2 cells in 6-well plates to form a confluent monolayer. Step2 2. Infect cells with SARS-CoV-2 for 45 min. Step1->Step2 Step3 3. Remove inoculum and add media with varying concentrations of this compound. Step2->Step3 Step4 4. Incubate for 72 hours. Step3->Step4 Step5 5. Fix, stain with crystal violet, and count plaques. Step4->Step5

Figure 3: Workflow for the plaque reduction assay.

Protocol:

  • Cell Monolayer: Grow confluent monolayers of Vero E6 ACE2 cells in 6-well plates.[4]

  • Infection: Infect the cell monolayers with approximately 100 plaque-forming units (PFUs) of SARS-CoV-2. Allow for viral adsorption for 45 minutes at 37°C.[4]

  • Drug Treatment: Remove the virus inoculum and replace it with fresh culture medium containing increasing concentrations of this compound (e.g., 0-10 µM) or DMSO.

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.[4]

  • Plaque Visualization: Fix the cells with 4% formaldehyde (B43269) and stain with 0.2% crystal violet.[4]

  • Quantification: Count the number of plaques in each well and measure their size to determine the inhibitory effect of this compound.

In Vivo Mouse Model Study

This protocol outlines the use of this compound in a transgenic mouse model of SARS-CoV-2 infection to evaluate its in vivo efficacy.

Protocol:

  • Animal Model: Use K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection.[1]

  • Drug Administration: Administer this compound or a vehicle control to the mice daily, starting one day before infection and continuing five times a week post-infection.[5]

  • Infection: Intranasally infect the mice with SARS-CoV-2.[1]

  • Monitoring: Monitor the mice daily for body weight changes and survival.[5]

  • Histopathological Analysis: At the end of the study, collect lung tissues for histopathological analysis to assess lung damage.[1]

Conclusion

This compound represents a promising therapeutic candidate against SARS-CoV-2 by targeting the host factor GRP78. The provided application notes and protocols offer a framework for researchers to investigate the antiviral properties of this compound and further explore its potential in combating COVID-19. As research progresses, this compound may prove to be a valuable tool in the development of host-directed therapies that are less susceptible to viral mutations.

References

Application Notes and Protocols for YUM70 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YUM70 is a novel small-molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3] By directly binding to and inactivating GRP78, this compound induces ER stress-mediated apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with conventional chemotherapy drugs to enhance anti-cancer efficacy and overcome drug resistance. This document provides detailed application notes and protocols for studying this compound in combination with chemotherapy, based on published preclinical research.

Mechanism of Action: this compound and Chemotherapy Synergy

This compound's primary mechanism of action is the inhibition of GRP78, a central regulator of the unfolded protein response (UPR). In the high-stress tumor microenvironment, cancer cells often upregulate GRP78 to promote survival. By inhibiting GRP78, this compound disrupts this protective mechanism, leading to overwhelming ER stress and subsequent apoptosis. The combination of this compound with chemotherapy agents that induce DNA damage or inhibit other cellular processes creates a multi-pronged attack on cancer cells, often resulting in synergistic cytotoxicity. For instance, this compound has shown strong synergy with the topoisomerase inhibitor topotecan (B1662842) and the HDAC inhibitor vorinostat (B1683920) in pancreatic cancer models. Furthermore, this compound has been shown to re-sensitize cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cells to cisplatin.

cluster_0 This compound Action cluster_1 Chemotherapy Action This compound This compound GRP78 GRP78 Inhibition This compound->GRP78 Binds and Inactivates ER_Stress Increased ER Stress GRP78->ER_Stress Disrupts UPR Chemo Chemotherapy (e.g., Topotecan, Cisplatin) DNA_Damage DNA Damage / Other Stress Chemo->DNA_Damage DNA_Damage->ER_Stress Contributes to UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Overwhelmed UPR leads to

Caption: Signaling pathway of this compound and chemotherapy combination.

Data Presentation: In Vitro Synergy

The synergistic effects of this compound in combination with chemotherapy have been quantified using clonogenic survival assays and calculated combination indices (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic Cytotoxicity of this compound with Topotecan and Vorinostat in Pancreatic Cancer Cells (MIA PaCa-2)

CombinationConcentrationCombination Index (CI)Effect
This compound + Topotecan1 µM this compound + 0.01 µM Topotecan0.59Synergy
This compound + Vorinostat1 µM this compound + 0.3 µM Vorinostat0.29Strong Synergy

Table 2: Effect of this compound on Cisplatin-Resistant Head and Neck Cancer Cells (CisR-3)

TreatmentEffect on Clonogenic Survival
Cisplatin aloneHigh cell survival (resistance)
This compound (2.5 µM) + CisplatinSignificantly reduced colony formation

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination therapy of this compound with chemotherapy drugs.

Cell Viability Assay (WST-1)

This protocol is used to assess the effect of this compound and chemotherapy on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2 for pancreatic, SCC15 for head and neck)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound (stock solution in DMSO)

  • Chemotherapy drug (e.g., cisplatin, topotecan; stock solution in appropriate solvent)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Prepare serial dilutions of this compound and the chemotherapeutic agent, alone and in combination, in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (e.g., DMSO) as a control.

  • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a significant color change is observed.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 620 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

A Seed cells in 96-well plate B Incubate 24h A->B C Treat with this compound +/- Chemo B->C D Incubate 48-72h C->D E Add WST-1 Reagent D->E F Incubate 1-4h E->F G Read Absorbance F->G

Caption: Workflow for the WST-1 Cell Viability Assay.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well or 100 mm tissue culture dishes

  • This compound and chemotherapy drug

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Treat cells with this compound, the chemotherapeutic agent, or the combination for a specified time (e.g., 48 hours) in a flask.

  • After treatment, wash the cells with PBS, and detach them using trypsin-EDTA to create a single-cell suspension.

  • Count the viable cells (e.g., using a hemocytometer and trypan blue exclusion).

  • Seed a precise number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates or 100 mm dishes containing fresh, drug-free medium.

  • Incubate the plates undisturbed for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.

  • Aspirate the medium and gently wash the colonies with PBS.

  • Fix the colonies with the fixative solution for 10-15 minutes.

  • Remove the fixative and stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the colonies containing 50 or more cells.

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Western Blot for Apoptosis Markers

This protocol is used to detect changes in the expression of proteins involved in the apoptotic pathway.

Materials:

  • Treated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-CHOP, anti-GRP78, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cell pellets on ice with lysis buffer.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities relative to the loading control. An increase in cleaved PARP and cleaved Caspase-3 indicates apoptosis induction.

This compound This compound GRP78 GRP78 This compound->GRP78 inhibits PERK PERK GRP78->PERK inhibits eIF2a p-eIF2α PERK->eIF2a activates ATF4 ATF4 eIF2a->ATF4 induces CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: Logical relationship of this compound-induced apoptosis.

In Vivo Pancreatic Cancer Xenograft Model

This protocol describes the evaluation of this compound combination therapy in a mouse model. Note: All animal experiments must be conducted in accordance with approved institutional guidelines.

Materials:

  • Athymic nude mice (e.g., 6-8 weeks old)

  • Pancreatic cancer cells (e.g., MIA PaCa-2)

  • Matrigel (optional)

  • This compound formulation for in vivo use

  • Chemotherapy drug formulation for in vivo use

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).

  • Administer the treatments according to the predetermined schedule and dosage (e.g., intraperitoneal injection or oral gavage).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers).

  • Compare tumor growth inhibition between the different treatment groups.

Conclusion

This compound, as a potent GRP78 inhibitor, demonstrates significant promise for combination therapy with conventional chemotherapy drugs in preclinical cancer models. The synergistic induction of apoptosis and the potential to overcome chemotherapy resistance make this a compelling strategy for further investigation. The protocols provided herein offer a framework for researchers to explore the efficacy and mechanisms of this compound combination therapies in various cancer types.

References

YUM70 Administration in Mouse Models of Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of YUM70, a novel hydroxyquinoline analogue, in mouse models of cancer. This compound is a selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3][4][5][6][7][8] By inhibiting GRP78, this compound induces ER stress-mediated apoptosis in cancer cells, demonstrating significant preclinical efficacy in pancreatic cancer models.[1][2][3][4][5][6][7] This document outlines the essential in vivo experimental procedures, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation

In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
Cell LineIC50 (μM)Key Characteristics
MIA PaCa-22.8KRAS mutant
PANC-14.5KRAS mutant
BxPC-39.6KRAS wild-type
UM59More sensitive than BxPC-3Patient-derived, KRAS mutant
HPNE>30Normal pancreatic tissue-derived

Data compiled from multiple sources.[1][5]

Pharmacokinetics of this compound in Mice
Administration RouteDose (mg/kg)t1/2 (h)CL (mL/h/kg)Vss (mL/kg)Bioavailability (%)
Intravenous (i.v.)151.40724.041162.73N/A
Oral (p.o.)302.749230.15N/A6.71

Pharmacokinetic parameters of this compound in mice.[8]

Experimental Protocols

Pancreatic Cancer Xenograft Model and this compound Administration

This protocol details the establishment of a subcutaneous pancreatic cancer xenograft model using MIA PaCa-2 cells and the subsequent administration of this compound.

Materials:

  • MIA PaCa-2 human pancreatic cancer cells

  • 8-week-old female NCr nude mice

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle solution: 10% DMSO, 70% Propylene Glycol (PG), 20% saline

  • Calipers

  • Syringes and needles for cell injection and drug administration

Procedure:

  • Cell Preparation: Culture MIA PaCa-2 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 2.0 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 μL of the cell suspension (2.0 x 10^6 cells) into the dorsal flank of each mouse.[4]

  • Tumor Growth Monitoring: Allow the tumors to establish and grow. Monitor tumor size by caliper measurements twice a week.[4] Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Preparation and Administration:

    • Prepare the this compound solution at the desired concentration for a final dose of 30 mg/kg.

    • The vehicle consists of 10% DMSO, 70% PG, and 20% saline.[1]

    • Administer this compound or the vehicle control to the respective groups via intraperitoneal (i.p.) injection.

  • Treatment Schedule: Administer the treatment 5 days a week for a duration of up to 7 weeks.[1][8]

  • Toxicity and Efficacy Assessment:

    • Monitor the body weight of the mice throughout the experiment as an indicator of systemic toxicity.[9]

    • Continue to measure tumor volumes to assess the anti-tumor efficacy of this compound.

    • At the end of the study, euthanize the mice and perform necropsy.

    • For toxicity analysis, major organs can be collected, fixed in formalin, and embedded in paraffin (B1166041) for hematoxylin (B73222) and eosin (B541160) (H&E) staining to look for any pathological changes.[9]

    • Tumor tissues can be collected for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67).[9]

Visualizations

Experimental Workflow for this compound Administration in a Mouse Xenograft Model

G cluster_prep Preparation cluster_tumor Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture MIA PaCa-2 Cell Culture cell_prep Cell Harvest & Resuspension (2.0 x 10^6 cells in 100 µL PBS) cell_culture->cell_prep injection Subcutaneous Injection (Dorsal Flank) cell_prep->injection animal_prep 8-week-old Female NCr Nude Mice animal_prep->injection monitoring Tumor Growth Monitoring (Caliper Measurement) injection->monitoring randomization Randomization into Groups monitoring->randomization administration Intraperitoneal Administration (5 days/week for 7 weeks) randomization->administration yum70_prep This compound Preparation (30 mg/kg in Vehicle) yum70_prep->administration vehicle_prep Vehicle Preparation (10% DMSO, 70% PG, 20% Saline) vehicle_prep->administration tumor_volume Tumor Volume Measurement administration->tumor_volume body_weight Body Weight Monitoring administration->body_weight ihc Immunohistochemistry of Tumors tumor_volume->ihc histology Histological Analysis of Organs body_weight->histology

Caption: Workflow for this compound in vivo efficacy testing.

Signaling Pathway of this compound-Induced ER Stress and Apoptosis

G This compound This compound GRP78 GRP78 (BiP) This compound->GRP78 Inhibition ER_Stress ER Stress GRP78->ER_Stress Suppression UPR Unfolded Protein Response (UPR) ER_Stress->UPR eIF2a p-eIF2α UPR->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Caspase Caspase-3/7 Activation Apoptosis->Caspase

Caption: this compound inhibits GRP78, leading to ER stress and apoptosis.

References

Evaluating Endoplasmic Reticulum (ER) Stress Induction by YUM70: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YUM70 is a novel small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), a key chaperone protein residing in the endoplasmic reticulum (ER).[1] By directly binding to and inhibiting GRP78, this compound disrupts ER homeostasis, leading to the accumulation of unfolded proteins and the induction of the Unfolded Protein Response (UPR).[1][2] In cancer cells, particularly pancreatic cancer, this sustained ER stress ultimately triggers apoptosis, making this compound a promising therapeutic agent.[1][2] These application notes provide detailed protocols for evaluating the induction of ER stress by this compound, focusing on key cellular and molecular assays.

Mechanism of Action: this compound-Induced ER Stress

This compound's primary mechanism of action involves the inhibition of GRP78, a master regulator of the UPR. Under normal conditions, GRP78 binds to and inactivates three key ER stress sensors: PERK, IRE1α, and ATF6. Upon this compound-mediated inhibition of GRP78, these sensors are released and activated, initiating downstream signaling cascades. The PERK branch is particularly crucial for this compound-induced apoptosis. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (CCAAT/-enhancer-binding protein homologous protein). This signaling cascade, from GRP78 inhibition to CHOP expression, is a hallmark of this compound-induced ER stress.

Data Presentation

This compound Cytotoxicity in Pancreatic Cancer Cell Lines
Cell LineIC50 (µM)
MIA PaCa-22.8
PANC-14.5
BxPC-39.6
Dose-Dependent Effect of this compound on ER Stress Markers in MIA PaCa-2 Cells (24h Treatment)
This compound Concentration (µM)GRP78 Protein Level (Fold Change)CHOP Protein Level (Fold Change)
0.1~1.2~1.5
1.0~1.8~2.5
2.5~2.5~4.0
5.0~3.0~5.5
10.0~3.2~6.0

Data are estimations based on graphical representations in published studies and are intended for illustrative purposes.

Time-Dependent Effect of this compound (5 µM) on ER Stress Markers in MIA PaCa-2 Cells
Time (hours)GRP78 Protein Level (Fold Change)CHOP Protein Level (Fold Change)
2~1.2~1.5
4~1.8~3.0
24~3.0~5.5
48~2.8~4.5

Data are estimations based on graphical representations in published studies and are intended for illustrative purposes.

Experimental Protocols

Cell Culture

Human pancreatic cancer cell lines MIA PaCa-2, PANC-1, and BxPC-3 can be obtained from the American Type Culture Collection (ATCC).

  • MIA PaCa-2: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 2.5% horse serum.

  • PANC-1: Culture in DMEM supplemented with 10% FBS.

  • BxPC-3: Culture in RPMI-1640 medium supplemented with 10% FBS.

All cell lines should be maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1, BxPC-3)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.1 to 30 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • After treatment, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of ER Stress Markers

This protocol details the detection of key ER stress proteins by Western blotting.

Materials:

  • This compound

  • Pancreatic cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-GRP78 (1:1000 dilution)

    • Anti-phospho-eIF2α (Ser51) (1:1000 dilution)

    • Anti-ATF4 (1:1000 dilution)

    • Anti-CHOP (1:1000 dilution)

    • Anti-β-actin (1:5000 dilution, as a loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations and time points.

  • Lyse cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • This compound

  • Pancreatic cancer cells

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well.

  • Allow cells to adhere overnight.

  • Treat cells with this compound at various concentrations. Include a positive control for apoptosis (e.g., Tunicamycin, 1 µg/mL).

  • After the desired treatment time, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence using a luminometer.

  • Normalize the results to the vehicle-treated control.

Immunofluorescence Staining for GRP78 Localization

This protocol allows for the visualization of GRP78 localization within the cell.

Materials:

  • This compound

  • Pancreatic cancer cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Anti-GRP78 (1:200 dilution)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells grown on coverslips with this compound.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash with PBS.

  • Block with blocking buffer for 30 minutes.

  • Incubate with the primary anti-GRP78 antibody for 1 hour at room temperature.

  • Wash with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Wash with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize using a fluorescence microscope.

Mandatory Visualizations

YUM70_ER_Stress_Pathway cluster_UPR Unfolded Protein Response This compound This compound GRP78 GRP78 This compound->GRP78 inhibits PERK_inactive PERK (inactive) GRP78->PERK_inactive maintains inactive state PERK_active PERK (active) PERK_inactive->PERK_active activation eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 promotes translation CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces

Caption: this compound-induced ER stress signaling pathway.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-GRP78, p-eIF2α, ATF4, CHOP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot experimental workflow.

Logical_Relationship YUM70_inhibition This compound inhibits GRP78 ER_stress ER Stress Induction YUM70_inhibition->ER_stress UPR_activation UPR Activation ER_stress->UPR_activation Apoptosis_induction Apoptosis UPR_activation->Apoptosis_induction prolonged stress Cell_death Cancer Cell Death Apoptosis_induction->Cell_death

Caption: Logical relationship of this compound's effect.

References

Application Notes and Protocols for YUM70 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

YUM70 is a novel, potent, and selective small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2] GRP78 is a master regulator of the Unfolded Protein Response (UPR) and a key chaperone protein within the endoplasmic reticulum (ER).[3][4] In cancer cells, which experience high levels of ER stress due to rapid proliferation and protein synthesis, GRP78 is often overexpressed and plays a pro-survival role.[5] this compound directly binds to GRP78 and inhibits its ATPase activity, leading to sustained ER stress, activation of pro-apoptotic UPR pathways, and ultimately cell death. These characteristics make this compound a promising candidate for cancer therapy and an important tool for studying ER stress signaling. This document provides detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel GRP78 inhibitors.

Mechanism of Action of this compound

This compound functions by allosterically inhibiting the ATPase activity of GRP78. Under normal conditions, GRP78 binds to unfolded or misfolded proteins and, through ATP hydrolysis, facilitates their correct folding. It also keeps the three key UPR sensors—PERK, IRE1α, and ATF6—in an inactive state.

When this compound inhibits GRP78, the accumulation of unfolded proteins and the release of GRP78 from the UPR sensors lead to the activation of the UPR. The sustained activation of the PERK branch of the UPR results in the phosphorylation of eIF2α, leading to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic factor CHOP (DDIT3). This cascade culminates in the activation of caspases and PARP cleavage, leading to programmed cell death.

YUM70_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GRP78 GRP78 (BiP) UnfoldedProteins Unfolded Proteins GRP78->UnfoldedProteins Binds & Folds PERK_inactive PERK (Inactive) GRP78->PERK_inactive Inhibits PERK_active PERK (Active) UnfoldedProteins->PERK_active Activates This compound This compound This compound->GRP78 Inhibits ATPase Activity eIF2a p-eIF2α PERK_active->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates Translation CHOP CHOP ATF4->CHOP Induces Transcription Caspase Cleaved Caspase 3/7 CHOP->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound inhibits GRP78, leading to ER stress and apoptosis.

Quantitative Data Summary

This compound has been characterized in various biochemical and cell-based assays. The following tables summarize its inhibitory concentrations.

Table 1: Biochemical Activity of this compound

Target Assay Type IC50 (µM) Reference

| GRP78 | ATPase Activity | 1.5 | |

Table 2: Cytotoxic Activity (IC50) of this compound in Pancreatic Cancer Cell Lines

Cell Line Cancer Type Key Mutation IC50 (µM) Reference
MIA PaCa-2 Pancreatic KRAS mutant 2.8
PANC-1 Pancreatic KRAS mutant 4.5
BxPC-3 Pancreatic KRAS wild-type 9.6

| HPNE | Normal Pancreatic | - | >30 | |

High-Throughput Screening (HTS) Protocols

The following protocols are designed for screening compound libraries to identify novel GRP78 inhibitors. This compound should be used as a positive control for inhibition.

HTS Workflow Overview

A typical HTS campaign to discover novel GRP78 inhibitors involves a primary biochemical screen followed by secondary cell-based counter-screens to confirm activity and assess cytotoxicity.

HTS_Workflow CompoundLibrary Compound Library (e.g., 100,000 compounds) PrimaryScreen Primary Screen: GRP78 ATPase Activity Assay (e.g., Luminescent Assay) CompoundLibrary->PrimaryScreen HitSelection Hit Selection (e.g., >50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response & IC50 Determination HitSelection->DoseResponse Primary Hits SecondaryScreen Secondary Screen: Cell-Based Apoptosis Assay (e.g., Caspase-Glo 3/7) DoseResponse->SecondaryScreen Cytotoxicity Counter-Screen: Normal Cell Cytotoxicity (e.g., HPNE cells) SecondaryScreen->Cytotoxicity LeadCompounds Validated Lead Compounds Cytotoxicity->LeadCompounds

Caption: Workflow for identifying novel GRP78 inhibitors.
Protocol 1: Primary HTS - GRP78 ATPase Activity Assay

This assay measures the amount of ATP remaining after incubation with GRP78, which is inversely proportional to its ATPase activity.

  • Principle: A luminescent kinase assay format (e.g., Kinase-Glo®) is used to quantify ATP levels. Low luminescence indicates high ATPase activity (no inhibition), while high luminescence indicates low ATPase activity (inhibition).

  • Materials:

    • 384-well white, solid-bottom microplates

    • Recombinant human GRP78 protein

    • Assay Buffer: 40 mM HEPES (pH 7.4), 20 mM KCl, 5 mM MgCl₂, 0.1% BSA

    • ATP solution (10 µM in Assay Buffer)

    • Test compounds and this compound (control) dissolved in DMSO

    • Kinase-Glo® Luminescence Reagent

    • Plate reader with luminescence detection capabilities

  • Methodology:

    • Dispense 50 nL of test compounds (or DMSO for negative control, this compound for positive control) into the wells of a 384-well plate.

    • Add 5 µL of GRP78 enzyme solution (e.g., 200 ng/well) in Assay Buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 10 µM ATP solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

    • Equilibrate the plate to room temperature for 10 minutes.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

Protocol 2: Secondary HTS - Cell-Based Caspase 3/7 Activity Assay

This assay confirms that hit compounds induce apoptosis in cancer cells, consistent with the mechanism of GRP78 inhibition.

  • Principle: A luminogenic caspase-3/7 substrate is added to cells. If caspases are active, the substrate is cleaved, generating a luminescent signal that is proportional to caspase activity.

  • Materials:

    • 384-well clear-bottom, white-walled microplates

    • Pancreatic cancer cells (e.g., MIA PaCa-2)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds and this compound (control) dissolved in DMSO

    • Caspase-Glo® 3/7 Assay Reagent

    • Plate reader with luminescence detection capabilities

  • Methodology:

    • Seed MIA PaCa-2 cells into 384-well plates at a density of 2,500 cells/well in 40 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Add 100 nL of test compounds (or controls) at various concentrations to the wells.

    • Incubate for an additional 24 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 20 µL of Caspase-Glo® 3/7 reagent to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader. Increased signal indicates apoptosis induction.

Disclaimer: this compound is an experimental compound for research use only and is not approved for human use. All experiments should be conducted in accordance with institutional safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "YUM70" did not yield information on a specific compound used for apoptosis induction in publicly available scientific literature. The following guide has been generated using Cisplatin , a well-characterized apoptosis-inducing agent, as a representative example to demonstrate the structure and content of a technical support center. Researchers should substitute the specific details with those relevant to their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for inducing apoptosis with a new compound?

For a novel compound like "this compound," it is crucial to perform a dose-response experiment to determine the optimal concentration for apoptosis induction in your specific cell line. A broad range of concentrations should be tested initially, for example, from 0.1 µM to 100 µM. This range can be narrowed down in subsequent experiments based on the initial results of cell viability and apoptosis assays.

Q2: How can I confirm that the cell death I am observing is apoptosis and not necrosis?

Several methods can be used to distinguish between apoptosis and necrosis. A common and effective method is co-staining with Annexin V and a viability dye like Propidium Iodide (PI) followed by flow cytometry analysis.

  • Early Apoptosis: Annexin V positive, PI negative.

  • Late Apoptosis/Necrosis: Annexin V positive, PI positive.

  • Necrosis: Annexin V negative, PI positive.

  • Live Cells: Annexin V negative, PI negative.

Another method is to look for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, using microscopy. Western blotting for cleaved caspase-3, a key executioner caspase in the apoptotic pathway, can also serve as a biochemical confirmation.

Q3: The IC50 value for my compound varies between experiments. What could be the cause?

Variability in IC50 values can arise from several factors:

  • Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a consistent and low passage range.

  • Cell Density: The initial seeding density of cells can affect their growth rate and drug response. Ensure consistent cell seeding density across all experiments.

  • Compound Stability: Ensure the compound is properly stored and that the stock solutions are not degraded. Prepare fresh dilutions from a stable stock for each experiment.

  • Assay Incubation Time: The duration of drug exposure and the timing of the viability assay can significantly impact the calculated IC50. These should be kept constant.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in results between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
No significant apoptosis observed even at high concentrations The compound may not be effective in the chosen cell line; The incubation time may be too short; The compound may be inactive.Test the compound in a different, sensitive cell line. Perform a time-course experiment (e.g., 24h, 48h, 72h). Verify the identity and activity of the compound.
High levels of necrosis observed at all effective concentrations The compound may be cytotoxic at high concentrations, leading to necrosis rather than apoptosis.Lower the concentration range and increase the incubation time to see if a therapeutic window for apoptosis induction can be found.
Inconsistent Annexin V/PI staining results Problems with the staining protocol; Issues with the flow cytometer setup.Optimize the staining buffer and incubation times. Ensure proper compensation settings are used on the flow cytometer to correct for spectral overlap between the fluorophores.

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound (e.g., Cisplatin) in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Quantitative Data Summary

The following table provides example IC50 values for Cisplatin in various cancer cell lines, illustrating the expected range of effective concentrations.

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma~9.8 µM
MCF-7Breast Adenocarcinoma~7.5 µM
HeLaCervical Cancer~5.2 µM
HCT116Colon Carcinoma~6.4 µM

Note: These values are approximate and can vary based on experimental conditions.

Visualizations

G cluster_workflow Experimental Workflow for Concentration Optimization A 1. Broad Range Dose-Response (e.g., 0.1-100 µM) B 2. Cell Viability Assay (e.g., MTT) A->B C 3. Determine IC50 B->C D 4. Narrow Range Dose-Response (around IC50) C->D E 5. Apoptosis Assay (e.g., Annexin V/PI) D->E F 6. Confirm Apoptosis (e.g., Western Blot for Cleaved Caspase-3) E->F G Optimal Concentration Identified F->G

Caption: A typical experimental workflow for determining the optimal drug concentration.

G cluster_pathway Simplified Cisplatin-Induced Apoptosis Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway for Cisplatin-induced apoptosis.

G cluster_troubleshooting Troubleshooting Logic for High Result Variability Start High Variability Observed CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckPipetting Verify Pipetting Technique and Calibration Start->CheckPipetting CheckEdgeEffect Assess for Edge Effects Start->CheckEdgeEffect SolutionSeeding Ensure Homogenous Cell Suspension CheckSeeding->SolutionSeeding SolutionPipetting Use Reverse Pipetting for Viscous Liquids CheckPipetting->SolutionPipetting SolutionEdgeEffect Avoid Outer Wells or Add PBS CheckEdgeEffect->SolutionEdgeEffect

Troubleshooting YUM70 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: YUM70

Introduction:

This compound is a novel and potent small-molecule inhibitor of the MEK1/2 kinases, crucial components of the RAS/RAF/MEK/ERK signaling pathway. Due to its hydrophobic nature, this compound can present solubility challenges in aqueous solutions commonly used for in vitro experiments. This guide provides detailed troubleshooting strategies, protocols, and answers to frequently asked questions to help researchers effectively use this compound in their studies.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?

A1: Direct dissolution of this compound in aqueous solutions is not recommended due to its low water solubility. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating stock solutions of this compound.[1][2]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[1] Here are several strategies to mitigate this:

  • Optimize Dilution Method: Add the DMSO stock solution to your aqueous medium dropwise while gently vortexing or swirling. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.

  • Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to get closer to your final concentration before adding it to the aqueous medium.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and affect experimental outcomes.[3]

  • Pre-warm the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in cell culture below 0.5% (v/v) to minimize cytotoxicity. For some sensitive cell lines, even lower concentrations (<0.1%) may be necessary. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Can I use sonication or heat to dissolve my this compound?

A4: Yes, gentle warming and sonication can be effective for dissolving compounds. If this compound is not fully dissolving in DMSO at room temperature, you can warm the solution in a 37°C water bath for 5-10 minutes or sonicate in short bursts. However, it is essential to ensure that this compound is stable under these conditions and will not degrade. Avoid excessive or prolonged heating.

Q5: My this compound/DMSO stock solution appears cloudy. What should I do?

A5: A cloudy or precipitated stock solution indicates that the compound is not fully dissolved or has fallen out of solution. This could be due to exceeding the solubility limit in DMSO or improper storage. Do not use a stock solution that has precipitated. Try to redissolve the compound using gentle warming or sonication. If that fails, it is best to prepare a fresh stock solution.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent results in cell-based assays Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.1. Visual Inspection: After adding this compound to your culture plates, inspect the wells under a microscope for any signs of precipitation.2. Pre-Assay Solubility Check: Prepare your final dilution of this compound in the cell culture medium and let it incubate under assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Afterwards, centrifuge the sample and measure the concentration of the supernatant to determine the true soluble concentration.3. Optimize Dilution: Ensure you are adding the this compound stock to the medium with gentle mixing to aid dispersion.
Low potency or lack of activity in an in vitro assay The actual soluble concentration of this compound is lower than the intended concentration due to poor solubility.1. Verify Stock Solution: Ensure your DMSO stock solution is clear and fully dissolved.2. Lower Final Concentration: The most direct approach is to test a lower final concentration of this compound in your assay.3. Use Solubility Enhancers: For biochemical assays (not for cell-based assays without validation), consider adding a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the buffer.
This compound precipitates out of solution over time during a long-term experiment The compound has low thermodynamic solubility in the aqueous medium.1. Assess Stability: Test the solubility of this compound in your medium over the time course of your experiment.2. Consider Serum Effects: The presence of serum proteins in the medium can sometimes impact compound solubility. You may need to test different serum concentrations.

Quantitative Data Summary

The solubility of this compound has been determined in various common laboratory solvents and media. This data can be used to guide the preparation of stock and working solutions.

Solvent/MediumTemperatureMaximum Solubility
DMSO 25°C≥ 50 mg/mL
Ethanol 25°C~10 mg/mL
PBS (pH 7.4) 25°C< 10 µg/mL
DMEM + 10% FBS 37°C~25 µM (with final DMSO concentration ≤ 0.1%)

Note: These are approximate values. The actual solubility can be influenced by factors such as the purity of the compound, the exact composition of the medium, and the final concentration of any co-solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 485.5 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortexer and sonicator

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube. Carefully weigh out 4.86 mg of this compound powder into the tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the solid is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well plate (polypropylene recommended)

  • Plate shaker

  • Plate reader or HPLC for quantification

Procedure:

  • Serial Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a 96-well plate.

  • Dilution in Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer. Then, transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the aqueous buffer plate to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: Seal the plate and incubate at room temperature on a plate shaker for 1-2 hours.

  • Observation: Visually inspect the wells for any signs of precipitation.

  • Quantification (Optional): To determine the precise soluble concentration, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method like HPLC-UV.

Visualizations

G cluster_0 This compound Stock Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso mix Vortex / Sonicate add_dmso->mix check Visually Inspect for Clarity mix->check aliquot Aliquot for Storage check->aliquot  Clear re_dissolve Gentle Warming (37°C) check->re_dissolve Cloudy   store Store at -20°C / -80°C aliquot->store re_dissolve->mix

Caption: Workflow for preparing a this compound stock solution.

G cluster_1 MEK Signaling Pathway Inhibition by this compound RAS RAS-GTP RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the MEK1/2 signaling pathway.

References

YUM70 Technical Support Center: Overcoming Resistance and Troubleshooting Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with YUM70, a selective inhibitor of the 78-kDa glucose-regulated protein (GRP78). Our goal is to help you overcome resistance and achieve reliable, reproducible results in your cancer cell research.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Reduced or no cytotoxic effect of this compound on cancer cells.

  • Question: I am not observing the expected level of cell death after treating my cancer cell line with this compound. What are the possible reasons and how can I troubleshoot this?

  • Answer: Several factors can contribute to reduced this compound efficacy. Here’s a step-by-step troubleshooting guide:

    • Confirm this compound Integrity and Concentration:

      • Solubility: this compound is soluble in DMSO.[1] Ensure that you have prepared a fresh stock solution and that it is fully dissolved. Avoid repeated freeze-thaw cycles.

      • Concentration Verification: If possible, verify the concentration of your this compound stock.

    • Cell Line-Specific Sensitivity:

      • Variable IC50 Values: Different cancer cell lines exhibit varying sensitivity to this compound. For example, in pancreatic cancer cell lines, the IC50 for BxPC-3 cells is approximately three times higher than for MIA PaCa-2 cells.[2] Consult the provided IC50 table (Table 1) to ensure you are using an appropriate concentration range for your specific cell line.

      • Determine IC50: If the IC50 for your cell line is unknown, perform a dose-response experiment to determine the optimal concentration.

    • Assess GRP78 Expression and UPR Induction:

      • Baseline GRP78 Levels: Check the basal expression level of GRP78 in your cell line. Cells with lower GRP78 expression might be less dependent on its function for survival and thus less sensitive to this compound.

      • Induction of ER Stress Markers: this compound treatment should induce the Unfolded Protein Response (UPR).[2] After treatment, assess the expression of UPR markers such as GRP78, CHOP (DDIT3), and the phosphorylation of eIF2α by Western blot.[3] An absence of UPR induction may indicate a problem with the this compound treatment or a novel resistance mechanism in your cells.

    • Consider Resistance Mechanisms:

      • Upregulation of GRP78 without Apoptosis: Cancer cells can sometimes adapt to GRP78 inhibition by upregulating GRP78 expression as a compensatory survival mechanism.[1] However, this newly synthesized GRP78 should still be susceptible to this compound inhibition.[1] If you observe an increase in GRP78 protein levels without a corresponding increase in apoptotic markers like cleaved PARP or cleaved caspase-3, consider the following:

        • Alternative Survival Pathways: The cancer cells may have activated alternative pro-survival signaling pathways to counteract the ER stress, such as the PI3K/AKT pathway.[4]

        • Insufficient this compound Concentration: The concentration of this compound may not be sufficient to inhibit the newly synthesized GRP78. Try increasing the this compound concentration or extending the treatment duration.

      • Cell Surface GRP78: GRP78 can be translocated to the cell surface, where it can activate pro-survival signaling pathways, contributing to drug resistance.[5]

Issue 2: Difficulty in detecting apoptosis after this compound treatment.

  • Question: I believe this compound is affecting my cells, but my apoptosis assay (e.g., Annexin V/PI staining) is not giving clear results. What could be wrong?

  • Answer: Apoptosis detection can be tricky. Here are some common pitfalls and how to address them:

    • Timing of Assay: Apoptosis is a dynamic process. The window for detecting early apoptosis (Annexin V positive, PI negative) can be narrow.

      • Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis in your specific cell line and this compound concentration.

      • Late Apoptosis/Necrosis: If you are analyzing too late, a majority of cells may be in late apoptosis or necrosis (Annexin V and PI positive), obscuring the early apoptotic population.[6]

    • Assay Protocol and Controls:

      • Gentle Cell Handling: When harvesting adherent cells, use a gentle, non-enzymatic cell dissociation method to avoid damaging the cell membrane, which can lead to false positives for PI staining.[6]

      • Include Controls: Always include unstained cells, single-stained (Annexin V only and PI only), and a positive control (a known apoptosis inducer) to properly set up your flow cytometer gates and compensation.[7]

    • Alternative Cell Death Mechanisms: While this compound primarily induces apoptosis, it's worth considering if other cell death pathways are being activated in your specific cellular context, such as autophagy.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of GRP78, a key molecular chaperone in the endoplasmic reticulum (ER).[2] By directly binding to and inactivating GRP78, this compound disrupts protein folding homeostasis, leading to ER stress.[4] This prolonged ER stress activates the Unfolded Protein Response (UPR), ultimately triggering apoptosis (programmed cell death) in cancer cells.[3]

Q2: Can this compound be used in combination with other anticancer drugs?

A2: Yes, this compound has shown synergistic effects when combined with other chemotherapeutic agents. For example:

  • Topotecan (B1662842) and Vorinostat (B1683920): this compound exhibits strong synergistic cytotoxicity with the topoisomerase inhibitor topotecan and the HDAC inhibitor vorinostat in pancreatic cancer cells.[9]

  • Cisplatin (B142131): In head and neck squamous cell carcinoma (HNSCC), this compound can re-sensitize cisplatin-resistant cells to cisplatin treatment, leading to increased apoptosis.[1]

Q3: Why do I see an increase in GRP78 protein levels after this compound treatment?

A3: This is an expected outcome. This compound inhibits GRP78 activity, which triggers the UPR. A key component of the UPR is the increased transcription and translation of GRP78 as the cell attempts to resolve the ER stress.[1] However, the newly synthesized GRP78 is also a target for this compound inhibition, leading to a sustained ER stress response and ultimately apoptosis.[1]

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound is typically supplied as a solid. It is recommended to prepare a stock solution in DMSO and store it at -20°C or -80°C for long-term storage.[10] Avoid multiple freeze-thaw cycles by aliquoting the stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

III. Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MIA PaCa-2Pancreatic Cancer~2.8[3]
PANC-1Pancreatic Cancer~4.5[3]
BxPC-3Pancreatic Cancer~9.6[3]
SCC15Head and Neck Squamous Cell Carcinoma3-20 (range)[1]
SCC25Head and Neck Squamous Cell Carcinoma3-20 (range)[1]
SCC351Head and Neck Squamous Cell Carcinoma3-20 (range)[1]

IV. Experimental Protocols

Protocol 1: Western Blot for ER Stress Markers

This protocol outlines the steps for detecting key ER stress markers (GRP78, CHOP, p-eIF2α) in cancer cells treated with this compound.

  • Cell Lysis:

    • Plate cells and treat with desired concentrations of this compound for the indicated time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GRP78, CHOP, p-eIF2α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol describes how to quantify apoptosis in this compound-treated cells.

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time and concentration. Include positive and negative controls.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation solution.

  • Cell Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add more 1X binding buffer to each sample.

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate controls to set up compensation and gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

V. Visualizations

Caption: this compound inhibits GRP78, leading to ER stress, UPR activation, and apoptosis.

Western_Blot_Workflow Start Start: this compound-treated and control cells Cell_Lysis 1. Cell Lysis (RIPA Buffer) Start->Cell_Lysis Quantification 2. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-GRP78, anti-CHOP) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. ECL Detection Secondary_Ab->Detection Analysis End: Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of ER stress markers.

Troubleshooting_Logic Problem Problem: Low this compound Efficacy Check_this compound Is this compound stock fresh and soluble? Problem->Check_this compound Check_Concentration Is concentration appropriate for cell line? Check_this compound->Check_Concentration Yes Solution1 Solution: Prepare fresh stock Check_this compound->Solution1 No Check_UPR Is UPR induced? (Western Blot for markers) Check_Concentration->Check_UPR Yes Solution2 Solution: Perform dose-response (See Table 1) Check_Concentration->Solution2 No Solution3 Solution: Investigate resistance (e.g., alternative pathways) Check_UPR->Solution3 Yes No_UPR If no, troubleshoot Western Blot protocol Check_UPR->No_UPR No

Caption: Troubleshooting logic for low this compound efficacy.

References

Technical Support Center: Cell Viability Assays with YUM70

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays when treating cells with YUM70, a GRP78 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

A1: this compound is a small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3] By inhibiting GRP78, this compound induces ER stress, leading to apoptosis (programmed cell death) in various cancer cell lines.[2][3] It has shown cytotoxic effects against cancer cells while having minimal toxicity in normal cells.

Q2: I can't find any information on a "this compound cell line." What are its characteristics?

A2: It appears there may be a misunderstanding. This compound is a chemical compound, a GRP78 inhibitor, not a cell line. The issues you are encountering are likely related to the effects of this compound on your specific cell line of interest. The troubleshooting guides below address common problems when using this compound in cell viability assays.

Q3: Which cell viability assay is best for assessing the effects of this compound?

A3: The optimal assay depends on your specific experimental goals and cell type. Commonly used assays for this compound include:

  • MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity. They are widely used but can be affected by changes in cellular metabolism that may not directly correlate with cell death.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, and is generally considered more sensitive than tetrazolium-based assays.

  • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): Since this compound induces apoptosis, directly measuring markers of apoptosis can provide more specific insights into its mechanism of action.

Q4: What is the expected IC50 of this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. Reported IC50 values in different cancer cell lines range from approximately 2.8 µM to 9.6 µM. For example, in pancreatic cancer cell lines, the IC50 can range from 2.8 µM in MIA PaCa-2 cells to 9.6 µM in BxPC-3 cells. It is crucial to determine the IC50 empirically in your specific cell line.

Troubleshooting Guides

General Issues
ProblemPossible CauseSuggested Solution
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
Low signal or absorbance readings - Insufficient cell number- Assay incubation time is too short- Incorrect wavelength used for reading- Optimize cell seeding density.- Increase the incubation time for the assay reagent.- Verify the correct absorbance/luminescence wavelength for your specific assay.
High background signal - Contamination of media or reagents- Reagent instability- Use fresh, sterile media and reagents.- Ensure proper storage and handling of assay reagents as per the manufacturer's instructions.
MTT/XTT Assay Specific Issues
ProblemPossible CauseSuggested Solution
Formazan (B1609692) crystals not dissolving - Incomplete solubilization- Increase incubation time with the solubilization solution.- Gently pipette up and down to aid dissolution.
Unexpected color changes in media - Phenol (B47542) red in media interfering with absorbance readings- Use phenol red-free media for the assay.- Include a "media only" background control.
CellTiter-Glo® Assay Specific Issues
ProblemPossible CauseSuggested Solution
Signal decays too quickly - Instability of the luminescent signal- Read the plate within the recommended time frame after adding the reagent.
Inconsistent results with different cell densities - Non-linear response at very high or low cell numbers- Perform a cell titration experiment to determine the linear range of the assay for your cell line.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Following treatment, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the media and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 590 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before use.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the volume of cell culture medium in the well.

  • Incubation and Reading: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.

Visualizations

YUM70_Signaling_Pathway This compound This compound GRP78 GRP78 This compound->GRP78 inhibits ER_Stress Endoplasmic Reticulum (ER) Stress GRP78->ER_Stress regulates UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Apoptosis Apoptosis UPR->Apoptosis induces

Caption: Signaling pathway of this compound-induced apoptosis.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plate Adherence Allow Cells to Adhere Seed_Cells->Adherence Treat_this compound Treat with this compound (and controls) Adherence->Treat_this compound Add_Reagent Add Viability Assay Reagent Treat_this compound->Add_Reagent Incubate Incubate Add_Reagent->Incubate Read_Plate Read Plate (Absorbance/Luminescence) Incubate->Read_Plate Data_Analysis Data Analysis (e.g., IC50 calculation) Read_Plate->Data_Analysis

Caption: General workflow for a cell viability assay with this compound.

References

Refining YUM70 delivery methods for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YUM70, a selective inhibitor of the 78-kDa glucose-regulated protein (GRP78). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound delivery methods for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a hydroxyquinoline analog that selectively inhibits the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress signaling.[1][2] By directly binding to and inactivating GRP78, this compound induces prolonged ER stress, leading to the activation of the Unfolded Protein Response (UPR).[1][3][4] This ultimately triggers apoptosis (programmed cell death) in cancer cells through the PERK/eIF2α/ATF4/CHOP signaling pathway.

Q2: What is a recommended starting point for an in vivo delivery method and dosage for this compound?

A2: Based on preclinical studies in pancreatic cancer xenograft models, a well-tolerated and effective starting point is intraperitoneal (i.p.) injection. A recommended dose is 30 mg/kg, administered five days a week.

Q3: How should I formulate this compound for in vivo administration?

A3: this compound is a hydrophobic compound. A successful formulation for intraperitoneal injection consists of 10% DMSO, 70% propylene (B89431) glycol (PG), and 20% saline. It is crucial to ensure the final solution is clear before administration. For alternative formulations of hydrophobic drugs, consider nanocrystal suspensions or liposomal delivery systems to improve solubility and bioavailability.

Q4: What are the expected outcomes of this compound treatment in a pancreatic cancer xenograft model?

A4: In a MIA PaCa-2 pancreatic cancer xenograft model, treatment with this compound at 30 mg/kg via intraperitoneal injection resulted in a significant delay in tumor growth. Immunohistochemistry analysis of tumor tissues from these studies showed a decrease in the proliferation marker Ki67 and an increase in markers of ER stress and apoptosis, such as CHOP and cleaved caspase-3.

Q5: Has this compound shown efficacy in combination with other anti-cancer agents?

A5: Yes, this compound has demonstrated synergistic cytotoxicity when combined with the FDA-approved drugs topotecan (B1662842) and vorinostat (B1683920) in pancreatic cancer cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility/Precipitation of this compound Formulation This compound is a hydrophobic molecule. The chosen vehicle may not be optimal for the desired concentration.- Ensure the recommended formulation (10% DMSO, 70% PG, 20% saline) is prepared correctly and vortexed thoroughly. - Prepare the formulation fresh before each use. - For alternative delivery routes, consider micronization or nano-milling of the compound to increase surface area and dissolution rate. - Explore the use of solubilizing excipients such as cyclodextrins.
Lack of Efficacy in In Vivo Model - Suboptimal dosing or administration route. - Insufficient drug exposure at the tumor site. - Tumor model may be resistant to GRP78 inhibition. - Issues with formulation leading to poor bioavailability.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model. - Verify tumor establishment and vascularization before initiating treatment. - Confirm GRP78 expression in your cancer cell line or xenograft model. - Conduct pharmacokinetic studies to assess drug concentration in plasma and tumor tissue over time. - Ensure the formulation is stable and administered correctly.
Signs of Toxicity in Animals (e.g., weight loss, lethargy) - The dose may be too high for the specific animal strain or model. - Off-target effects of the compound. - Toxicity related to the delivery vehicle (e.g., DMSO).- Reduce the dosage and/or the frequency of administration. - Monitor animal health closely, including daily weight checks and clinical observations. - Include a vehicle-only control group to assess the toxicity of the formulation components. - Perform histopathological analysis of major organs (liver, kidney, spleen, etc.) at the end of the study to identify any organ-specific toxicities.
Variability in Tumor Growth Inhibition Between Animals - Inconsistent tumor cell implantation. - Differences in animal health and immune status. - Inaccurate or inconsistent drug administration.- Ensure a consistent number of viable tumor cells are injected into the same anatomical location for each animal. - Use age- and weight-matched animals from a reputable supplier. - Standardize the administration technique (e.g., depth and location of i.p. injection) to ensure consistent delivery.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)
MIA PaCa-22.8
PANC-14.5
BxPC-39.6
HPNE (normal)>30
Data from MTT assay.

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)t½ (hours)Bioavailability (%)Clearance (mL/h/kg)Vss (mL/kg)
Intravenous (i.v.)151.40N/A724.041162.73
Oral (p.o.)302.746.719230.15N/A
t½: half-life; Vss: Volume of distribution at steady state.

Experimental Protocols

Pancreatic Cancer Xenograft Model and this compound Administration

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model and subsequent treatment with this compound via intraperitoneal injection.

Materials:

  • MIA PaCa-2 human pancreatic cancer cells

  • Female NCr nude mice (4-6 weeks old)

  • Matrigel

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl)

  • Calipers

  • Animal weighing scale

Procedure:

  • Cell Preparation: Culture MIA PaCa-2 cells in appropriate media. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the dorsal flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Formulation: Prepare the this compound formulation fresh daily. For a 30 mg/kg dose, dissolve this compound in a vehicle of 10% DMSO, 70% PG, and 20% saline.

  • Administration: Administer this compound (30 mg/kg) or the vehicle control via intraperitoneal injection, five days a week for the duration of the study (e.g., 7 weeks).

  • Monitoring: Monitor animal weight and overall health daily. Continue to measure tumor volumes 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67, CHOP, and cleaved caspase-3).

Visualizations

YUM70_Signaling_Pathway cluster_UPR Unfolded Protein Response (UPR) This compound This compound GRP78 GRP78 This compound->GRP78 inhibition ER_Stress ER Stress GRP78->ER_Stress inactivation leads to PERK PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound inhibits GRP78, leading to ER stress and apoptosis.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture MIA PaCa-2 Cells cell_harvest 2. Harvest and Prepare Cells cell_culture->cell_harvest implantation 3. Subcutaneous Implantation cell_harvest->implantation monitoring 4. Monitor Tumor Growth implantation->monitoring randomization 5. Randomize Mice monitoring->randomization formulation 6. Prepare this compound Formulation randomization->formulation administration 7. Administer this compound (i.p.) formulation->administration endpoint 8. Endpoint & Tumor Excision administration->endpoint analysis 9. IHC and other analyses endpoint->analysis

Caption: Workflow for in vivo this compound efficacy study.

References

Technical Support Center: Optimizing Western Blot Analysis for GRP78 Inhibition by YUM70

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing YUM70 to study GRP78 inhibition via Western blot analysis.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a GRP78 band at the expected size of ~78 kDa. What could be the issue?

A1: A weak or absent GRP78 signal can stem from several factors.[1][2][3][4] Consider the following troubleshooting steps:

  • Protein Loading: Ensure you are loading a sufficient amount of total protein. For cell lysates, a starting point of 20-30 µg per lane is recommended. If GRP78 is of low abundance in your sample, you may need to load more protein.

  • Antibody Concentration: The primary antibody concentration may be too low. Titrate the antibody to find the optimal dilution. You can also try increasing the incubation time to overnight at 4°C.

  • Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. For a protein of ~78 kDa, ensure your transfer conditions (voltage, time) are adequate.

  • Antibody Activity: Ensure your primary and secondary antibodies have not expired and have been stored correctly. Repeated use of diluted antibodies can lead to reduced activity.

  • Sample Integrity: Protect your samples from degradation by using fresh lysates and consistently adding protease inhibitors to your lysis buffer.

Q2: I am observing high background on my Western blot, obscuring the GRP78 band. How can I reduce it?

A2: High background can be caused by several factors related to blocking, washing, and antibody concentrations. Here are some solutions:

  • Blocking: Insufficient blocking is a common cause.

    • Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.

    • Increase the concentration of your blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).

    • Consider trying a different blocking buffer. For phosphorylated proteins, BSA is often preferred over milk, as milk contains casein, a phosphoprotein.

  • Washing: Inadequate washing can leave behind unbound antibodies.

    • Increase the number and duration of your wash steps. For example, perform three to five washes of 5-10 minutes each with agitation.

    • Ensure you are using a sufficient volume of wash buffer to fully cover the membrane.

  • Antibody Concentration: Excessively high primary or secondary antibody concentrations can lead to non-specific binding. Reduce the concentration of your antibodies.

  • Membrane Handling: Avoid letting the membrane dry out at any stage, as this can cause high background. Handle the membrane carefully with forceps to prevent contamination.

Q3: I see multiple bands in my lane, in addition to the expected ~78 kDa band for GRP78. What do these other bands represent?

A3: The presence of non-specific bands can be due to several reasons:

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a well-validated antibody for GRP78.

  • Protein Degradation: If you see bands at a lower molecular weight than 78 kDa, your protein may have been degraded by proteases. Always use fresh samples and add protease inhibitors to your lysis buffer.

  • Post-Translational Modifications: Modifications such as glycosylation can cause the protein to migrate at a slightly different size than predicted.

  • Protein Multimers: Bands at higher molecular weights (e.g., ~150 kDa) could represent dimers or other multimers of GRP78. This can sometimes occur if the sample was not sufficiently reduced during preparation. Try boiling the sample for a longer duration in the loading buffer.

  • High Protein Load: Overloading the gel with too much protein can lead to non-specific antibody binding.

Q4: After treating my cells with this compound, the GRP78 band appears stronger than in my untreated control. Is this expected?

A4: Yes, this can be an expected result. This compound inhibits GRP78 function, which induces endoplasmic reticulum (ER) stress. As a master regulator of the unfolded protein response (UPR), GRP78 expression is often upregulated as a compensatory mechanism to cope with ER stress. Therefore, an increase in the total GRP78 protein level detected by Western blot following this compound treatment can indicate a successful induction of the ER stress response.

Experimental Protocols

Detailed Western Blot Protocol for GRP78 Analysis
  • Cell Lysis and Protein Extraction

    • Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer (or a suitable alternative) supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein lysate) to a new tube.

  • Protein Quantification

    • Determine the protein concentration of each lysate using a BCA protein assay or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of total protein per lane onto a 4-12% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration and estimate protein size.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • After transfer, briefly rinse the membrane with deionized water and visualize total protein transfer using Ponceau S staining to confirm efficiency and even loading.

    • Destain the membrane with several washes of TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Immunoblotting

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the primary antibody against GRP78, diluted in the blocking buffer, overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for dilution, but optimize as needed).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure time to obtain a strong signal without saturating the bands.

Data Presentation

Table 1: Troubleshooting Common Western Blot Issues for GRP78 Detection

IssuePotential CauseRecommended Solution
Weak or No Signal Insufficient protein loadedIncrease protein load to 30-50 µg.
Low primary antibody concentrationOptimize antibody dilution; increase incubation time (e.g., overnight at 4°C).
Inefficient protein transferVerify transfer with Ponceau S staining; optimize transfer conditions.
High Background Insufficient blockingIncrease blocking time and/or concentration of blocking agent.
Inadequate washingIncrease number and duration of wash steps.
Antibody concentration too highDecrease primary and/or secondary antibody concentration.
Non-Specific Bands Protein degradationUse fresh lysates with protease inhibitors.
Antibody cross-reactivityUse a validated, high-specificity antibody; consider using a blocking peptide.
Protein multimersBoil sample longer in reducing loading buffer.

Table 2: Recommended Reagent Concentrations for GRP78 Western Blot

ReagentWorking ConcentrationNotes
Total Protein Lysate 20-50 µ g/lane Optimize based on GRP78 expression in your cell type.
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTBSA is recommended if detecting phosphoproteins.
Primary Antibody Varies (e.g., 1:1000)Titrate to determine optimal dilution for your specific antibody and system.
Secondary Antibody Varies (e.g., 1:5000 - 1:20,000)Titrate to minimize background while maintaining a strong signal.
Wash Buffer TBS + 0.1% Tween-20 (TBST)A mild detergent like Tween-20 helps reduce non-specific binding.

Visualizations

GRP78_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor Pharmacological Intervention cluster_Response Cellular Response GRP78 GRP78 PERK PERK GRP78->PERK Inhibits IRE1 IRE1 GRP78->IRE1 Inhibits ATF6 ATF6 GRP78->ATF6 Inhibits UPR Unfolded Protein Response (UPR) PERK->UPR IRE1->UPR ATF6->UPR UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 Binds to This compound This compound This compound->GRP78 Inhibits Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: GRP78 signaling and the effect of this compound.

Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection Cell_Treatment 1. Cell Treatment (with this compound) Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-GRP78) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Result 10. Result Analysis Detection->Result Image Capture

Caption: Western blot workflow for GRP78 analysis.

Troubleshooting_Tree cluster_Signal Signal Issues cluster_Background Background Issues cluster_Bands Band Issues Start Problem with Western Blot? No_Signal No / Weak Signal Start->No_Signal Signal? High_Bg High Background Start->High_Bg Background? Wrong_Bands Non-Specific Bands Start->Wrong_Bands Bands? Sol_Signal_1 Increase Protein Load No_Signal->Sol_Signal_1 Sol_Signal_2 Optimize Antibody Concentration No_Signal->Sol_Signal_2 Sol_Signal_3 Check Transfer (Ponceau S) No_Signal->Sol_Signal_3 Sol_Bg_1 Optimize Blocking (Time / Reagent) High_Bg->Sol_Bg_1 Sol_Bg_2 Increase Washes High_Bg->Sol_Bg_2 Sol_Bg_3 Decrease Antibody Concentration High_Bg->Sol_Bg_3 Sol_Bands_1 Use Protease Inhibitors Wrong_Bands->Sol_Bands_1 Sol_Bands_2 Check Antibody Specificity Wrong_Bands->Sol_Bands_2 Sol_Bands_3 Boil Sample Longer Wrong_Bands->Sol_Bands_3

Caption: Troubleshooting decision tree for Western blot.

References

Validation & Comparative

YUM70: A Comparative Analysis of a Novel GRP78 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of YUM70, a novel hydroxyquinoline-based inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), against other known GRP78 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GRP78 in oncology and other diseases.

Introduction to GRP78 Inhibition

The 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, is a key molecular chaperone in the endoplasmic reticulum (ER).[1] It plays a crucial role in protein folding and assembly, and in maintaining ER homeostasis.[1] In the stressful microenvironment of tumors, cancer cells often upregulate GRP78 to promote survival, proliferation, and resistance to therapy, making it an attractive target for anticancer drug development.[2][3] A subset of GRP78 can also be found on the cell surface, where it modulates various signaling pathways.[2]

This compound is a potent and selective small molecule inhibitor that directly binds to GRP78 and inactivates its function. This inhibition leads to ER stress-mediated apoptosis in cancer cells. This guide presents a comparative analysis of this compound's performance against other GRP78 inhibitors based on available preclinical data.

Quantitative Comparison of GRP78 Inhibitor Efficacy

The following table summarizes the in vitro efficacy of this compound and other notable GRP78 inhibitors across various cancer cell lines. The data is presented as IC50 values (the concentration of an inhibitor that is required for 50% inhibition in vitro).

InhibitorCancer TypeCell LineIC50 (µM)Reference
This compound Pancreatic CancerMIA PaCa-22.8
Pancreatic CancerPANC-14.5
Pancreatic CancerBxPC-39.6
Pancreatic CancerUM59Not Specified
HA15 Lung CancerA5492-10
Lung CancerH4602-10
Lung CancerH19752-10
IT-139 Colon CancerHCT-11615
Colon CancerHT-29180
MelanomaA375~50
Lung CancerA549~100
OSU-03012 (AR-12) GlioblastomaU87, U251Not Specified
Colon CancerHCT-116Not Specified

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies. The data for HA15, IT-139, and OSU-03012 in pancreatic cancer cell lines were not available in the reviewed literature for a direct head-to-head comparison with this compound.

A study directly comparing this compound and HA15 in cholangiocarcinoma and hepatocellular carcinoma cell lines found that while both inhibitors showed anti-proliferative effects, this compound was more potent in suppressing the EGFR downstream signaling pathways, ERK1/2 and mTOR/p70(S6K), at a concentration of 100 µM. At the same concentration, HA15 did not inhibit the phosphorylation of ERK1/2 or p70(S6K).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of GRP78 inhibitors on cancer cell lines and to determine their IC50 values.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • GRP78 inhibitors (e.g., this compound, HA15)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the GRP78 inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Components

This protocol is used to investigate the molecular mechanisms by which GRP78 inhibitors affect cellular signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., nitrocellulose, PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against GRP78 and key signaling proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Studies

This protocol is used to evaluate the anti-tumor efficacy of GRP78 inhibitors in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cells for implantation

  • GRP78 inhibitor formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, GRP78 inhibitor).

  • Drug Administration: Administer the treatments according to a predetermined schedule and route.

  • Tumor Measurement: Measure tumor volume with calipers regularly.

  • Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Signaling Pathways and Mechanisms of Action

This compound directly binds to GRP78, leading to the inactivation of its chaperone function. This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. In cancer cells, sustained ER stress induced by this compound leads to apoptosis. The key signaling pathway activated by this compound-mediated GRP78 inhibition is the PERK-eIF2α-ATF4-CHOP arm of the UPR.

YUM70_Signaling_Pathway cluster_UPR ER Stress This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits UPR Unfolded Protein Response (UPR) PERK PERK GRP78->PERK Inactivates eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound-induced ER stress-mediated apoptosis pathway.

Other GRP78 inhibitors, such as HA15 and OSU-03012, also induce ER stress and apoptosis, although their precise interactions with the UPR signaling components may differ. For instance, OSU-03012 has been shown to suppress GRP78 expression, leading to PERK-dependent cell killing.

The following diagram illustrates the general experimental workflow for comparing the efficacy of GRP78 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with GRP78 Inhibitors (this compound, HA15, etc.) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot Treatment->Western_Blot IC50 Determine IC50 Values Viability_Assay->IC50 Efficacy Evaluate Anti-tumor Efficacy IC50->Efficacy Correlate Signaling Analyze Signaling Pathways Western_Blot->Signaling Signaling->Efficacy Correlate Xenograft Establish Xenograft Model Inhibitor_Treatment Administer GRP78 Inhibitors Xenograft->Inhibitor_Treatment Tumor_Measurement Measure Tumor Growth Inhibitor_Treatment->Tumor_Measurement Tumor_Measurement->Efficacy

References

YUM70: A Novel GRP78 Inhibitor Challenging Standard Chemotherapy in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel hydroxyquinoline analogue, YUM70, is demonstrating significant preclinical efficacy in pancreatic cancer models, presenting a potential new therapeutic avenue for this notoriously difficult-to-treat disease. This guide provides a comparative analysis of this compound against established chemotherapy agents—gemcitabine (B846), nab-paclitaxel, and the FOLFIRINOX regimen—supported by available experimental data.

Mechanism of Action: A New Approach to Inducing Cancer Cell Death

This compound introduces a novel mechanism of action by targeting the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2] By inhibiting GRP78, this compound induces ER stress-mediated apoptosis in pancreatic cancer cells.[1][2][3] This approach is distinct from traditional chemotherapy agents that primarily target DNA synthesis or microtubule function.

In contrast, gemcitabine is a nucleoside analog that inhibits DNA synthesis, while nab-paclitaxel, an albumin-bound formulation of paclitaxel, disrupts microtubule function, leading to cell cycle arrest and apoptosis. FOLFIRINOX is a combination chemotherapy regimen consisting of 5-fluorouracil (B62378) (inhibits thymidylate synthase), leucovorin (enhances 5-FU efficacy), irinotecan (B1672180) (inhibits topoisomerase I), and oxaliplatin (B1677828) (forms platinum-DNA adducts), collectively targeting various aspects of DNA replication and repair.

Preclinical Efficacy: A Head-to-Head Comparison

While direct comparative studies are limited, preclinical data from xenograft models provide insights into the relative efficacy of these agents.

AgentPancreatic Cancer ModelKey Efficacy FindingsReference
This compound MIA PaCa-2 XenograftSignificant reduction in tumor volume with no reported toxicity to normal tissues. Showed synergistic cytotoxicity with topotecan (B1662842) and vorinostat.
Gemcitabine MIA PaCa-2 XenograftModest activity with 69% tumor weight inhibition.
Nab-paclitaxel Patient-Derived Xenograft86.63% tumor growth inhibition as a single agent.
FOLFIRINOX Orthotopic AllograftSignificant reduction in tumor volume compared to untreated controls.

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound.

YUM70_Signaling_Pathway This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits ER_Stress ER Stress GRP78->ER_Stress Regulates UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces

Caption: this compound inhibits GRP78, leading to ER stress and apoptosis.

Experimental Workflow for Anticancer Agent Comparison

This diagram outlines a typical workflow for the preclinical evaluation of anticancer agents.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Pancreatic Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) Cell_Culture->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Cell_Culture->Clonogenic_Assay Xenograft Establish Pancreatic Cancer Xenograft Model Viability_Assay->Xenograft Select promising agents Clonogenic_Assay->Xenograft Select promising agents Treatment Administer this compound or Chemotherapy Agents Xenograft->Treatment Monitoring Monitor Tumor Growth and Animal Well-being Treatment->Monitoring Analysis Endpoint Analysis: Tumor Weight, IHC Monitoring->Analysis

Caption: Preclinical workflow for comparing anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vitro Assays

1. Cell Viability Assay (WST-1 for this compound):

  • Cell Seeding: Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated overnight.

  • Drug Treatment: Cells are treated with this compound or standard chemotherapy agents at various concentrations for 24 to 48 hours.

  • Viability Measurement: WST-1 reagent is added to each well, and the absorbance is measured at 450 nm using a microplate reader to determine cell viability.

2. Clonogenic Survival Assay:

  • Cell Plating: A specific number of cells (e.g., 1,000 cells/well) are seeded in a 6-well plate and allowed to attach overnight.

  • Treatment: Cells are exposed to increasing concentrations of the test compound or radiation.

  • Incubation: The plates are incubated for 7-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with ethanol (B145695) and stained with crystal violet. Colonies containing at least 50 cells are counted.

In Vivo Xenograft Studies

1. This compound in MIA PaCa-2 Xenograft Model:

  • Animal Model: Athymic nude mice are used.

  • Tumor Implantation: Human MIA PaCa-2 pancreatic cancer cells are implanted subcutaneously.

  • Treatment Regimen: Mice are treated with 30 mg/kg of this compound or a vehicle control five days a week for 48 days.

  • Monitoring: Tumor growth is monitored by caliper measurements, and animal weight is recorded to assess toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis like immunohistochemistry for proliferation markers (e.g., Ki67).

2. Gemcitabine in MIA PaCa-2 Xenograft Model:

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Subcutaneous inoculation of MIA PaCa-2 cells.

  • Treatment Regimen: Gemcitabine (100 mg/kg) is injected intraperitoneally twice a week.

  • Monitoring: Tumor dimensions are measured weekly.

3. Nab-paclitaxel in Patient-Derived Xenograft Model:

  • Animal Model: Nude mice.

  • Tumor Implantation: Establishment of patient-derived xenografts.

  • Treatment Regimen: Mice are randomized into treatment groups, including a nab-paclitaxel arm. Specific dosing can vary between studies.

  • Endpoint Analysis: Tumor growth inhibition is calculated at the end of the treatment period.

4. FOLFIRINOX in Orthotopic Allograft Model:

  • Animal Model: Immunocompetent mice.

  • Tumor Implantation: Orthotopic implantation of murine pancreatic cancer cells.

  • Treatment Regimen: Intravenous administration of FOLFIRINOX (5-FU: 25 mg/kg, oxaliplatin: 2.5 mg/kg, irinotecan: 25 mg/kg, leucovorin: 50 mg/kg) twice a week.

  • Endpoint Analysis: Assessment of tumor volume and apoptosis (e.g., cleaved caspase-3 staining).

Conclusion

This compound, with its unique mechanism of targeting GRP78 to induce ER stress, presents a promising preclinical profile in pancreatic cancer. While further head-to-head comparative studies with standard-of-care chemotherapies are warranted, the initial data suggest that this compound could offer a valuable therapeutic strategy, either as a monotherapy or in combination with existing agents. Its favorable toxicity profile in preclinical models further enhances its potential for clinical translation. Researchers and drug development professionals should consider these findings in the ongoing effort to improve outcomes for patients with pancreatic cancer.

References

Validating the Anti-Tumor Efficacy of YUM70 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel therapeutics for pancreatic cancer, this guide provides an objective comparison of the in vivo anti-tumor effects of YUM70, a selective inhibitor of the 78-kDa glucose-regulated protein (GRP78). The data presented here is based on published preclinical studies and offers a comparative perspective against a standard-of-care chemotherapeutic agent, gemcitabine (B846), in the same pancreatic cancer xenograft model.

In Vivo Anti-Tumor Activity of this compound

This compound has demonstrated significant anti-tumor efficacy in a MIA PaCa-2 human pancreatic cancer xenograft model. In a key study, treatment with this compound resulted in a statistically significant delay in tumor growth compared to a vehicle control.[1] This effect is attributed to the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[1]

Comparative Analysis of Tumor Growth Inhibition

The following table summarizes the in vivo anti-tumor effects of this compound as a monotherapy in comparison to historical data for gemcitabine in the same MIA PaCa-2 xenograft model. It is important to note that these results are from separate studies and do not represent a head-to-head comparison.

Treatment GroupDosing RegimenTumor ModelEndpointMean Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (%)Reference
This compound 30 mg/kg, i.p., 5 days/week for 7 weeksMIA PaCa-2 XenograftDay 48Data not explicitly available in abstractsSignificant (p < 0.05)[1]
Vehicle Control 10% DMSO, 70% PG, 20% saline, i.p.MIA PaCa-2 XenograftDay 48Data not explicitly available in abstracts-[1]
Gemcitabine 100 mg/kg, i.p., twice a weekMIA PaCa-2 Xenograft~Day 35~120 mm³~70% (compared to control)[2]
Vehicle Control Saline, i.p.MIA PaCa-2 Xenograft~Day 35~400 mm³-[2]

Note: The specific mean tumor volumes for the this compound and its corresponding vehicle control group were not available in the reviewed abstracts. The gemcitabine data is provided for comparative context from a separate study using the same cell line xenograft model.

Mechanism of Action: Induction of Apoptosis and Inhibition of Proliferation

The anti-tumor activity of this compound in vivo is supported by its effects on key cellular processes. Immunohistochemical analysis of tumor tissues from the xenograft model revealed a significant reduction in the proliferation marker Ki67 and an increase in markers of apoptosis.

MarkerThis compound Treatment GroupVehicle Control Groupp-valueReference
Ki67 (% positive cells) Significantly lowerHigher< 0.0001[1]
Cleaved Caspase-3 Significantly increasedLowerp-value not specified

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound involves the inhibition of GRP78, leading to ER stress and subsequent apoptosis. The experimental workflow for the pivotal in vivo study is also outlined below.

YUM70_Signaling_Pathway This compound Signaling Pathway This compound This compound GRP78 GRP78 Inhibition This compound->GRP78 ER_Stress ER Stress GRP78->ER_Stress PERK PERK Pathway Activation ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

This compound Signaling Pathway

In_Vivo_Experimental_Workflow In Vivo Experimental Workflow for this compound cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Mice NCr Nude Female Mice Cell_Injection Subcutaneous Injection of MIA PaCa-2 Cells Mice->Cell_Injection Tumor_Growth Tumor Establishment Cell_Injection->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization YUM70_Treatment This compound Administration (30 mg/kg, i.p., 5 days/week) Randomization->YUM70_Treatment Vehicle_Treatment Vehicle Control Administration Randomization->Vehicle_Treatment Tumor_Measurement Tumor Volume Measurement YUM70_Treatment->Tumor_Measurement Body_Weight Body Weight Monitoring YUM70_Treatment->Body_Weight Vehicle_Treatment->Tumor_Measurement Vehicle_Treatment->Body_Weight Endpoint_Analysis Endpoint Analysis: Tumor Excision, IHC Tumor_Measurement->Endpoint_Analysis Body_Weight->Endpoint_Analysis

References

YUM70 in Oncology: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of YUM70, a novel hydroxyquinoline analog, across various cancer cell lines. This compound is a selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3][4] By targeting GRP78, this compound induces ER stress-mediated apoptosis, presenting a promising therapeutic strategy in oncology.[1] This document summarizes experimental data on this compound's efficacy, details its mechanism of action, provides experimental protocols, and compares its performance with other GRP78 inhibitors.

Performance of this compound Across Cancer Cell Lines

This compound has demonstrated cytotoxic effects across a range of cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
Pancreatic Cancer
MIA PaCa-2Pancreatic Adenocarcinoma2.8
PANC-1Pancreatic Adenocarcinoma4.5
BxPC-3Pancreatic Adenocarcinoma9.6
UM59Patient-derived Pancreatic CancerMore sensitive than BxPC-3
Head and Neck Cancer
SCC15Squamous Cell Carcinoma10
SCC25Squamous Cell Carcinoma20
SCC351Squamous Cell Carcinoma30
Breast Cancer
MCF7Breast Adenocarcinoma2.8
MDA-MB-231Breast AdenocarcinomaNot explicitly quantified, but showed decreased viability
Lung Cancer
A549Lung Carcinoma2.8
NCI-H1299Non-small Cell Lung Carcinoma2.8
Ovarian Cancer
OVCAR-3Ovarian AdenocarcinomaNot explicitly quantified, but showed cytotoxicity
OVCAR-8Ovarian AdenocarcinomaNot explicitly quantified, but showed cytotoxicity
SK-OV-3Ovarian AdenocarcinomaNot explicitly quantified, but showed cytotoxicity

Note: The IC50 values were determined after 48 or 72 hours of treatment using assays such as MTT or WST-1.

Mechanism of Action: GRP78 Inhibition and ER Stress-Mediated Apoptosis

This compound functions by directly binding to and inhibiting the ATPase activity of GRP78. GRP78 is a central regulator of the Unfolded Protein Response (UPR), a signaling network that helps cells cope with ER stress. In cancer cells, which often experience high levels of ER stress due to rapid proliferation, GRP78 plays a pro-survival role.

By inhibiting GRP78, this compound disrupts this protective mechanism, leading to the activation of the UPR's pro-apoptotic pathways. Specifically, this compound treatment leads to the phosphorylation of PERK and eIF2α, and the subsequent upregulation of ATF4 and CHOP, key players in inducing apoptosis under prolonged ER stress.

YUM70_Mechanism cluster_UPR ER Stress Signaling This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits UPR Unfolded Protein Response (UPR) GRP78->UPR Regulates PERK PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound inhibits GRP78, leading to UPR activation and apoptosis.

Comparative Performance with Other GRP78 Inhibitors and Chemotherapeutics

This compound vs. Other GRP78 Inhibitors

Studies have compared the activity of this compound with other GRP78 inhibitors, such as HA15 and VER-155008. While direct comparative IC50 values across a wide range of cell lines are not extensively published, this compound and HA15 have both been shown to reduce c-MYC expression, a key oncogene, in various cancer models including head and neck, breast, and pancreatic cancer. VER-155008, another ATP-analog inhibitor of HSP70 family proteins including GRP78, has also been shown to be cytotoxic to cancer cells.

InhibitorTargetNoted Effects
This compound GRP78Induces ER stress-mediated apoptosis, reduces c-MYC expression.
HA15 GRP78Induces ER stress and autophagy, reduces c-MYC expression.
VER-155008 HSP70 family (including GRP78)Cytotoxic to cancer cells, reduces HSP90 client protein levels.
Synergistic Effects with Chemotherapy

A significant finding is the ability of this compound to sensitize cancer cells to conventional chemotherapy. In head and neck squamous cell carcinoma (HNSCC) cell lines, including those resistant to cisplatin (B142131), combination treatment with this compound and cisplatin resulted in increased apoptosis and reduced cell viability. This suggests that this compound could be a valuable adjuvant therapy to overcome chemoresistance.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value from the dose-response curve.

MTT_Workflow A Seed Cells (96-well plate) B Treat with this compound (Varying concentrations) A->B C Add MTT Solution (Incubate 4h) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with this compound.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

This guide provides a foundational understanding of this compound's performance in various cancer cell lines. Further research is warranted to explore its full therapeutic potential, both as a monotherapy and in combination with existing cancer treatments.

References

Unveiling the Action of YUM70: A Comparative Guide to a Novel GRP78 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action for YUM70, a novel hydroxyquinoline analog targeting the 78-kDa glucose-regulated protein (GRP78). Through an objective comparison with other GRP78 inhibitors and supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.

Abstract

This compound is a selective inhibitor of GRP78, a key regulator of endoplasmic reticulum (ER) stress.[1] By directly binding to and inactivating GRP78, this compound induces ER stress-mediated apoptosis in cancer cells, with demonstrated efficacy in pancreatic cancer models.[1][2] This guide details the molecular mechanism of this compound, presents its performance in comparison to other GRP78 inhibitors, and provides comprehensive protocols for the key experimental procedures used in its validation.

Mechanism of Action: Targeting the ER Stress Response

This compound exerts its cytotoxic effects on cancer cells by disrupting ER homeostasis. It selectively binds to GRP78 (also known as BiP or HSPA5), a master regulator of the Unfolded Protein Response (UPR).[2][3] This binding event inactivates GRP78's chaperone function, leading to an accumulation of unfolded proteins within the ER, a condition known as ER stress.

The induction of ER stress by this compound triggers the UPR, a signaling network that aims to restore ER homeostasis but can also lead to programmed cell death if the stress is prolonged or severe. This compound-mediated GRP78 inhibition primarily activates the PERK/eIF2α/ATF4/CHOP signaling pathway, a critical arm of the UPR that promotes apoptosis. This is evidenced by the increased phosphorylation of eIF2α and elevated levels of ATF4 and CHOP, culminating in the activation of apoptotic markers such as cleaved caspase-3 and cleaved PARP.

Below is a diagram illustrating the signaling pathway initiated by this compound.

YUM70_Mechanism This compound This compound GRP78 GRP78 (BiP/HSPA5) This compound->GRP78 Inhibition ER_Stress ER Stress (Unfolded Protein Accumulation) GRP78->ER_Stress Suppresses UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates PERK PERK UPR->PERK Activates p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates ATF4 ATF4 p_eIF2a->ATF4 Increases Translation CHOP CHOP ATF4->CHOP Induces Expression Apoptosis Apoptosis CHOP->Apoptosis Promotes Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP

Figure 1. this compound Mechanism of Action.

Comparative Performance Data

This compound has demonstrated potent cytotoxic activity against various cancer cell lines, particularly those of pancreatic origin. Its performance, along with that of other known GRP78 inhibitors, is summarized below.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound in several pancreatic cancer cell lines highlight its efficacy.

Cell LineThis compound IC50 (μM)Alternative GRP78 InhibitorAlternative's IC50 (μM)Reference
MIA PaCa-22.8HA15~5-10 (Melanoma)
PANC-14.5KP1339 (IT-139)Varies (Currently in Phase I trials)
BxPC-39.6Not AvailableNot Available
HPNE (normal)>30Not ApplicableNot Applicable

Table 1: Comparative In Vitro Cytotoxicity of GRP78 Inhibitors.

Synergistic Effects

This compound has been shown to exhibit strong synergistic cytotoxicity when used in combination with standard-of-care chemotherapeutic agents.

Combination AgentCancer TypeEffectReference
TopotecanPancreatic CancerSynergistic Cytotoxicity
VorinostatPancreatic CancerSynergistic Cytotoxicity

Table 2: Synergistic Combinations with this compound.

Experimental Protocols

The following are detailed protocols for the key experiments used to validate the mechanism of action and efficacy of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound or a vehicle control and incubate for the desired time period (e.g., 48-72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V-FITC) Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

Protocol:

  • Seed cells and treat with this compound as described for the MTT assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound.

  • After treatment, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis for ER Stress Markers

This technique is used to detect the expression levels of key proteins in the ER stress pathway.

Protocol:

  • Lyse this compound-treated and control cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against GRP78, p-eIF2α, ATF4, CHOP, and cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for validating the efficacy of this compound and the logical relationship of its effects.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Pancreatic Cancer Cell Lines Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment MTT MTT Assay (Viability/IC50) Treatment->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Treatment->Caspase_Assay Western_Blot Western Blot (ER Stress Markers) Treatment->Western_Blot Xenograft Pancreatic Cancer Xenograft Model YUM70_Admin This compound Administration Xenograft->YUM70_Admin Tumor_Measurement Tumor Growth Measurement YUM70_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment YUM70_Admin->Toxicity_Assessment

Figure 2. Experimental Workflow for this compound Validation.

Logical_Relationship YUM70_Target This compound Targets GRP78 ER_Stress_Induction Induces ER Stress YUM70_Target->ER_Stress_Induction UPR_Activation Activates UPR (PERK Pathway) ER_Stress_Induction->UPR_Activation Apoptosis_Induction Induces Apoptosis UPR_Activation->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death

Figure 3. Logical Flow of this compound's Cellular Effects.

Conclusion

This compound represents a promising therapeutic agent that selectively targets GRP78 to induce ER stress-mediated apoptosis in cancer cells. Its potent in vitro activity, demonstrated in vivo efficacy in preclinical models, and synergistic effects with existing chemotherapies underscore its potential for further development. This guide provides a foundational understanding of this compound's mechanism and a framework for its continued investigation.

References

YUM70 in the Landscape of ER Stress Inducers: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular stress responses, the endoplasmic reticulum (ER) plays a central role. The accumulation of unfolded or misfolded proteins in the ER triggers a state known as ER stress, activating a complex signaling network called the Unfolded Protein Response (UPR). While the UPR initially aims to restore cellular homeostasis, prolonged or overwhelming ER stress can tip the balance towards apoptosis, or programmed cell death. This deliberate induction of apoptosis in rapidly dividing cancer cells is a key strategy in oncology research. A new player in this field, YUM70, has emerged as a potent and selective inducer of ER stress. This guide provides a head-to-head comparison of this compound with other well-established ER stress inducers, namely tunicamycin (B1663573) and thapsigargin (B1683126), supported by experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Three Triggers

The primary distinction between this compound, tunicamycin, and thapsigargin lies in their unique mechanisms for initiating ER stress. Each compound targets a different aspect of ER function, leading to a common outcome of UPR activation.

  • This compound: Targeting the Master Regulator. this compound is a novel and selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[1][2] GRP78 is a master regulator of the UPR, acting as a chaperone for protein folding and keeping the three main ER stress sensors—PERK, IRE1α, and ATF6—in an inactive state. By directly binding to and inhibiting the ATPase activity of GRP78, this compound causes the dissociation of GRP78 from these sensors, leading to their activation and the initiation of the UPR cascade.[1][2]

  • Tunicamycin: Disrupting Glycosylation. Tunicamycin is a well-characterized antibiotic that induces ER stress by inhibiting N-linked glycosylation, a critical step in the proper folding and maturation of many proteins in the ER.[3][4] This inhibition leads to an accumulation of unfolded glycoproteins, thereby triggering the UPR.

  • Thapsigargin: Depleting Calcium Stores. Thapsigargin induces ER stress through a different route: it is a specific and potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[4][5] By blocking these pumps, thapsigargin disrupts the calcium homeostasis of the ER, leading to the depletion of ER calcium stores. Since many ER-resident chaperones are calcium-dependent, this disruption impairs their function, causing an accumulation of unfolded proteins and subsequent ER stress.

Signaling Pathways of ER Stress Induction

The distinct mechanisms of this compound, tunicamycin, and thapsigargin converge on the activation of the three canonical branches of the Unfolded Protein Response. The following diagram illustrates these signaling cascades.

ER_Stress_Pathways cluster_inducers ER Stress Inducers cluster_targets Molecular Targets cluster_er Endoplasmic Reticulum cluster_upr Unfolded Protein Response (UPR) cluster_downstream Downstream Effectors This compound This compound GRP78 GRP78 (BiP) This compound->GRP78 inhibits Tunicamycin Tunicamycin N_Glycosylation N-linked Glycosylation Tunicamycin->N_Glycosylation inhibits Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA inhibits Unfolded_Proteins Accumulation of Unfolded Proteins PERK PERK GRP78->PERK dissociates from IRE1a IRE1α GRP78->IRE1a dissociates from ATF6 ATF6 GRP78->ATF6 dissociates from N_Glycosylation->Unfolded_Proteins leads to SERCA->Unfolded_Proteins leads to Unfolded_Proteins->PERK activates Unfolded_Proteins->IRE1a activates Unfolded_Proteins->ATF6 activates eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1a->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s->Apoptosis ATF6n->Apoptosis

Caption: Mechanisms of ER stress induction by this compound, Tunicamycin, and Thapsigargin.

Quantitative Comparison of In Vitro Efficacy

Direct, side-by-side comparisons of this compound with tunicamycin and thapsigargin in the same experimental setting are limited in the current literature. However, by compiling data from studies where these compounds were used, we can construct a comparative overview of their cytotoxic and ER stress-inducing activities.

Table 1: Cytotoxicity (IC50) of ER Stress Inducers in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound MIA PaCa-2 (Pancreatic)2.8[4]
PANC-1 (Pancreatic)4.5[4]
BxPC-3 (Pancreatic)9.6[4]
Tunicamycin H1650 (NSCLC)8.5 (in presence of erlotinib)[6]
A549 (NSCLC)12.3 (in presence of erlotinib)[6]
NCI-H446 (SCLC)~2.5 (ug/mL)[7]
H69 (SCLC)~2.4 (ug/mL)[7]
Thapsigargin EA.hy926 (Endothelial)~0.1[8]

Note: IC50 values are highly dependent on the cell line and assay conditions. The data presented here is for comparative purposes and is extracted from different studies.

Table 2: Induction of Key ER Stress Markers

CompoundCell LineMarker InductionObservationsReference
This compound MIA PaCa-2, PANC-1p-eIF2α, ATF4, CHOPDose-dependent increase in protein levels.[3]
Tunicamycin HepG2CHOP, BiPPotent inducer of ER stress markers.[5]
Thapsigargin HepG2CHOP, BiPInduces ER stress, but to a lesser extent than tunicamycin in this model.[5]

Experimental Protocols

To facilitate the replication and further investigation of the effects of these ER stress inducers, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

MTT_Workflow A 1. Seed cells in 96-well plates (e.g., 5x10^3 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat with varying concentrations of This compound, Tunicamycin, or Thapsigargin B->C D 4. Incubate for a defined period (e.g., 24h, 48h, 72h) C->D E 5. Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate for 4h at 37°C E->F G 7. Solubilize formazan (B1609692) crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis of ER Stress Markers

This protocol outlines the steps for detecting the protein expression levels of key ER stress markers such as GRP78, p-eIF2α, ATF4, and CHOP.

  • Cell Lysis:

    • Treat cells with this compound, tunicamycin, or thapsigargin at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GRP78, p-eIF2α, total eIF2α, ATF4, CHOP, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with this compound, tunicamycin, or a vehicle control for the desired time. Tunicamycin can be used as a positive control for apoptosis induction.[3]

  • Assay Procedure:

    • Add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay) to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Concluding Remarks

This compound represents a promising new tool for the induction of ER stress, with a distinct and highly specific mechanism of action targeting the master regulator GRP78. While tunicamycin and thapsigargin remain valuable and widely used ER stress inducers, their mechanisms are less specific to the core UPR machinery. The selectivity of this compound for GRP78 may offer advantages in certain experimental contexts, potentially leading to more targeted and less pleiotropic effects.

The provided data and protocols offer a foundation for researchers to design and execute comparative studies. Further head-to-head experiments in various cell lines are warranted to fully elucidate the comparative potency, kinetics, and downstream consequences of these three distinct ER stress inducers. Such studies will be invaluable for advancing our understanding of the UPR and for the development of novel therapeutics that exploit ER stress pathways.

References

YUM70: A Promising Strategy to Overcome Cisplatin Resistance in Head and Neck Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cisplatin-based chemotherapy is a cornerstone in the treatment of head and neck squamous cell carcinoma (HNSCC). However, the development of cisplatin (B142131) resistance is a major clinical challenge, often leading to treatment failure and poor patient outcomes.[1][2] This has spurred the search for novel therapeutic agents that can overcome this resistance. YUM70, a small molecule inhibitor of the 78-kD glucose-regulated protein (GRP78), has emerged as a promising candidate, demonstrating significant efficacy in preclinical models of cisplatin-resistant HNSCC.[1][2] This guide provides a comprehensive comparison of this compound's performance with other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

This compound Efficacy in Cisplatin-Resistant HNSCC

This compound is a novel hydroxyquinoline analogue that directly binds to and inactivates GRP78, a master regulator of the unfolded protein response (UPR).[1] Elevated GRP78 expression in HNSCC is associated with poor prognosis and therapeutic resistance. By inhibiting GRP78, this compound induces endoplasmic reticulum (ER) stress-mediated apoptosis, effectively killing cancer cells.

Key Findings from Preclinical Studies:
  • Reduced Cell Viability: this compound significantly reduces the viability of cisplatin-resistant HNSCC cells in a dose-dependent manner.

  • Resensitization to Cisplatin: Combination therapy of this compound and cisplatin restores sensitivity to cisplatin in resistant cell lines.

  • Induction of Apoptosis: this compound treatment, both alone and in combination with cisplatin, leads to an increase in apoptotic markers such as cleaved PARP and cleaved Caspase 7.

  • Efficacy in 3D Models: The anti-cancer effects of this compound have been validated in 3D spheroid models, which more closely mimic the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in cisplatin-resistant HNSCC cell lines.

Table 1: Effect of this compound on Cell Viability of Cisplatin-Resistant SCC15 (cisR-3) Cells

This compound Concentration (μM)Cell Viability (%)
0 (DMSO control)100
1.25~90
2.5~75
5~50
10~30
20~20

Data extracted from WST-1 assays performed on cisplatin-resistant SCC15 cells (cisR-3 line) treated with increasing doses of this compound for 48 hours.

Table 2: Combination Effect of this compound and Cisplatin on cisR-3 Cell Viability

TreatmentCell Viability (%)
Control (DMSO)100
Cisplatin (12 μM)~95
This compound (5 μM)~50
This compound (5 μM) + Cisplatin (12 μM)~25

Data represents the synergistic effect of this compound and cisplatin on reducing the viability of cisplatin-resistant cells after 48 hours of treatment.

Table 3: Effect of this compound on Clonogenicity of cisR-3 Cells

TreatmentColony Formation
ControlUnaffected
Cisplatin (6 μM)Reduced by 30%
This compound (2.5 μM)Unaffected
This compound (2.5 μM) + Cisplatin (1 μM)Significant Reduction
This compound (2.5 μM) + Cisplatin (3 μM)Near Complete Loss

Clonogenic assays demonstrate that this compound re-sensitizes cisplatin-resistant cells to cisplatin, inhibiting their long-term survival and proliferation.

Comparison with Other Cisplatin Alternatives

While this compound shows great promise, several other agents are used as alternatives or adjuncts to cisplatin in HNSCC treatment.

Table 4: Comparison of this compound with Other Cisplatin Alternatives

Therapeutic AgentMechanism of ActionEfficacy in Cisplatin ResistanceCommon Side Effects
This compound GRP78 inhibitor, induces ER stress and apoptosisRe-sensitizes resistant cells, induces apoptosisPreclinical; no significant toxicity to normal tissues observed in xenograft models
Carboplatin Platinum-based alkylating agent, DNA cross-linkingOften used as a substitute, but cross-resistance can occurMyelosuppression, nephrotoxicity (less than cisplatin), neurotoxicity
Cetuximab EGFR inhibitorUsed in combination with radiation; efficacy in cisplatin-resistant setting variesAcneiform rash, infusion reactions, hypomagnesemia
Docetaxel Taxane, stabilizes microtubules, inhibits cell divisionCan be effective as a radiosensitizer in cisplatin-ineligible patientsNeutropenia, fluid retention, neuropathy
Immunotherapy (e.g., Durvalumab) PD-L1 inhibitorExplored as an alternative, but a recent trial did not show superiority over cetuximab with radiationImmune-related adverse events (e.g., pneumonitis, colitis)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.

Cell Viability Assay (WST-1)
  • Cell Seeding: Plate HNSCC cells (e.g., SCC15, cisR-3) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both for 48 hours. A vehicle control (DMSO) should be included.

  • WST-1 Reagent Addition: Add 10 μL of WST-1 reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 μg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, CHOP, cleaved-PARP, cleaved Caspase 7, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Colony Formation Assay
  • Cell Seeding: Seed a low density of single cells (e.g., 500 cells) in 6-well plates.

  • Treatment: Treat the cells with the indicated concentrations of this compound and/or cisplatin for 48 hours.

  • Colony Growth: Replace the treatment medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.

  • Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (typically containing >50 cells) to assess the long-term survival and reproductive ability of the cells.

Visualizing the Mechanism of Action

To better understand the biological processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

YUM70_Mechanism cluster_ER Endoplasmic Reticulum cluster_this compound This compound Action cluster_downstream Downstream Effects GRP78 GRP78 UPR_sensors UPR Sensors (PERK, IRE1, ATF6) GRP78->UPR_sensors Inhibition GRP78->UPR_sensors ER_Stress ER Stress (UPR Activation) UPR_sensors->ER_Stress Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->GRP78 Binding Unfolded_Proteins->GRP78 This compound This compound This compound->GRP78 Inhibition This compound->GRP78 CHOP CHOP Upregulation ER_Stress->CHOP Apoptosis Apoptosis CHOP->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway of this compound in inducing apoptosis.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cisplatin-Resistant HNSCC Cells treatment Treatment: - this compound - Cisplatin - Combination start->treatment viability Cell Viability (WST-1 Assay) treatment->viability apoptosis Apoptosis (Western Blot for cleaved PARP/Caspase) treatment->apoptosis clonogenicity Clonogenicity (Colony Formation Assay) treatment->clonogenicity end Data Analysis & Conclusion viability->end apoptosis->end clonogenicity->end

Caption: General experimental workflow for evaluating this compound efficacy.

References

YUM70 in Combination: A Comparative Analysis of Synergistic Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the synergistic effects of YUM70, a novel inhibitor of the 78-kDa glucose-regulated protein (GRP78), when used in combination with different anti-cancer agents. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting endoplasmic reticulum (ER) stress in oncology.

Abstract

This compound is a hydroxyquinoline analog that has been shown to inhibit GRP78, a key regulator of the unfolded protein response (UPR), leading to ER stress-mediated apoptosis in cancer cells.[1][2][3][4][5] While showing modest efficacy as a monotherapy, this compound exhibits significant synergistic cytotoxicity when combined with other FDA-approved drugs, enhancing their therapeutic effect in pancreatic cancer models. This guide focuses on the synergistic combinations of this compound with the topoisomerase inhibitor topotecan (B1662842) and the HDAC inhibitor vorinostat (B1683920).

Mechanism of Action: this compound-Induced ER Stress

This compound functions by directly binding to and inactivating GRP78, which leads to an accumulation of unfolded proteins in the endoplasmic reticulum, thereby inducing ER stress. This prolonged stress activates the PERK/eIF2α/ATF4/CHOP signaling pathway, ultimately leading to apoptosis. The induction of ER stress by this compound can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents.

GRP78_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits UP Unfolded Proteins GRP78->UP Folds ER_Stress ER Stress UP->ER_Stress PERK PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Figure 1: this compound Mechanism of Action.

Synergistic Effects of this compound with Topotecan and Vorinostat

Studies have demonstrated that this compound acts synergistically with both topotecan and vorinostat to enhance the killing of pancreatic cancer cells. The combination of these drugs leads to a significant increase in apoptosis compared to treatment with any single agent alone.

Quantitative Analysis of Synergy

The synergistic effect of this compound in combination with other drugs was quantified using the Combination Index (CI), calculated using CompuSyn software. A CI value of less than 1 indicates synergism.

Drug CombinationCell LineConcentration (this compound)Concentration (Partner Drug)Combination Index (CI)
This compound + TopotecanMIA PaCa-21 µM0.01 µM0.59
This compound + VorinostatMIA PaCa-21 µM0.3 µM0.29

Experimental Protocols

The following are detailed methodologies for the key experiments that demonstrated the synergistic effects of this compound.

Clonogenic Assay

The clonogenic assay was used to determine the long-term survival of cancer cells after drug treatment.

Clonogenic_Assay_Workflow A 1. Seed MIA PaCa-2 cells B 2. Treat with this compound, Topotecan/Vorinostat, or combination A->B C 3. Incubate until colonies form in control B->C D 4. Stain colonies C->D E 5. Quantify colonies using Image Studio ver3.1 D->E

References

YUM70: A Promising New Therapeutic Agent for Pancreatic Cancer Poised to Challenge Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A novel hydroxyquinoline analogue, YUM70, is showing significant promise as a therapeutic agent for pancreatic cancer, a disease with notoriously limited treatment options and a grim prognosis. Preclinical studies demonstrate this compound's potent anti-cancer activity, positioning it as a potential alternative or adjunct to current standard-of-care chemotherapies like FOLFIRINOX and gemcitabine (B846) with nab-paclitaxel. This guide provides a comprehensive comparison of this compound with these established treatments, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound distinguishes itself through a unique mechanism of action that targets the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3] By inhibiting GRP78, this compound induces prolonged ER stress, leading to cancer cell death through apoptosis.[1][2][3] This targeted approach has shown high efficacy in preclinical models with a favorable safety profile, a critical differentiator from the often-harsh side effects of current combination chemotherapies.

Comparative Efficacy and Safety at a Glance

To facilitate a clear comparison, the following tables summarize the performance of this compound in preclinical studies against the clinical trial data for FOLFIRINOX and gemcitabine with nab-paclitaxel.

Agent Mechanism of Action Preclinical/Clinical Setting Key Efficacy Metric Notable Toxicities (Grade 3/4)
This compound GRP78 Inhibitor, ER Stress InducerPreclinical (in vivo xenograft)Significant tumor growth delayNo significant toxicity observed in preclinical models
FOLFIRINOX Combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin; interferes with DNA synthesis and repairClinical Trials (Metastatic Pancreatic Cancer)Median Overall Survival: ~11.1 monthsNeutropenia (45.7%), Fatigue (23.6%), Vomiting (14.5%), Diarrhea (12.7%)[4]
Gemcitabine + nab-Paclitaxel Gemcitabine inhibits DNA synthesis; nab-paclitaxel stabilizes microtubules, preventing cell divisionClinical Trials (Metastatic Pancreatic Cancer)Median Overall Survival: ~8.5 monthsNeutropenia (38%), Fatigue (17%), Neuropathy (17%)[5]

In Vitro Cytotoxicity of this compound

This compound has demonstrated selective cytotoxicity against various pancreatic cancer cell lines while sparing normal pancreatic cells. The half-maximal inhibitory concentration (IC50) values from in vitro studies are presented below.

Cell Line Description This compound IC50 (µM)
MIA PaCa-2Human Pancreatic Cancer2.8
PANC-1Human Pancreatic Cancer4.5
BxPC-3Human Pancreatic Cancer9.6
HPNENormal Human Pancreatic Nestin-Expressing Cells>30

This compound's Mechanism of Action: A Visual Pathway

This compound's therapeutic effect is initiated by its binding to and inhibition of GRP78, a key chaperone protein in the endoplasmic reticulum. This inhibition disrupts protein folding, leading to an accumulation of unfolded proteins and inducing ER stress. The subsequent activation of the Unfolded Protein Response (UPR) ultimately triggers apoptosis in cancer cells.

YUM70_Mechanism_of_Action This compound Signaling Pathway This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits Unfolded_Proteins Accumulation of Unfolded Proteins GRP78->Unfolded_Proteins Prevents Accumulation (Normal Function) ER_Stress ER Stress Unfolded_Proteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR PERK PERK Pathway UPR->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Upregulation ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound inhibits GRP78, leading to ER stress and apoptosis.

Experimental Workflow for this compound Validation

The preclinical validation of this compound involved a multi-stage process, beginning with in vitro assays to assess its cytotoxic effects on pancreatic cancer cell lines, followed by in vivo studies in animal models to evaluate its anti-tumor efficacy and safety.

YUM70_Validation_Workflow This compound Preclinical Validation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Pancreatic Cancer Cell Line Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Xenograft Orthotopic Xenograft Mouse Model Creation MTT_Assay->Xenograft Promising Results Treatment This compound Administration (30 mg/kg) Xenograft->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Toxicity_Analysis Histological Analysis of Organs Monitoring->Toxicity_Analysis

Caption: Workflow for preclinical validation of this compound.

Detailed Experimental Protocols

In Vitro Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on pancreatic cancer cell lines and a normal pancreatic cell line.

Materials:

  • Pancreatic cancer cell lines (MIA PaCa-2, PANC-1, BxPC-3) and normal pancreatic cell line (HPNE)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight.[6]

  • The following day, cells are treated with various concentrations of this compound (typically a serial dilution) for 72 hours.[7]

  • After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[8]

  • The medium is then removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[6]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]

  • The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Pancreatic Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy and systemic toxicity of this compound.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • MIA PaCa-2 pancreatic cancer cells

  • Matrigel

  • This compound solution for injection

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthetic

Procedure:

  • MIA PaCa-2 cells are harvested and resuspended in a 1:1 mixture of media and Matrigel.

  • Approximately 1x10^6 cells are subcutaneously or orthotopically injected into the flank or pancreas of each mouse.[10][11]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

  • The treatment group receives intraperitoneal injections of this compound (e.g., 30 mg/kg) daily or on a specified schedule.[12] The control group receives injections of the vehicle solution.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.

  • At the end of the study, mice are euthanized, and tumors and major organs are harvested for histological analysis to assess for any signs of toxicity.[1]

Comparison with Standard of Care

FOLFIRINOX: This combination chemotherapy regimen consists of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin. It is a first-line treatment for patients with metastatic pancreatic cancer and good performance status. While effective, it is associated with significant toxicities, including a high incidence of grade 3/4 neutropenia, fatigue, vomiting, and diarrhea.[4]

Gemcitabine and nab-Paclitaxel: This combination is another first-line standard of care for metastatic pancreatic cancer. Gemcitabine is a nucleoside analog that inhibits DNA synthesis, while nab-paclitaxel is an albumin-bound form of paclitaxel (B517696) that prevents microtubule depolymerization during mitosis. This regimen also carries a significant burden of side effects, including neutropenia, fatigue, and peripheral neuropathy.[5]

In contrast to these established therapies, the preclinical data for this compound suggests a remarkable lack of toxicity at effective doses.[1][2][3] This favorable safety profile, combined with its novel mechanism of action, makes this compound a highly attractive candidate for further clinical development. Its potential to be used as a monotherapy or in combination with other agents could offer new hope for patients battling this challenging disease.

Future Directions

The promising preclinical results for this compound warrant its advancement into clinical trials to evaluate its safety and efficacy in human patients with pancreatic cancer. Future studies should focus on establishing the optimal dosing and treatment schedule, identifying potential biomarkers of response, and exploring combination strategies with other targeted therapies or immunotherapies. The unique mechanism of targeting GRP78 may also hold promise for overcoming resistance to existing chemotherapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information on this compound is based on preclinical studies and has not been approved by the FDA for the treatment of any disease.

References

Safety Operating Guide

Proper Disposal of YUM70: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of YUM70 (CAS No. 423145-35-1), a potent and selective inhibitor of glucose-regulated protein 78 (GRP78). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Pre-Disposal and Handling

Before beginning the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

This compound Waste Segregation and Storage

Proper segregation of this compound waste is the first step in ensuring its safe disposal. Follow these guidelines for temporary storage prior to final disposal:

  • Containers: Use only suitable, tightly closed, and clearly labeled containers for this compound waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Approved Disposal Methods

This compound must be disposed of as hazardous chemical waste. The following methods are recommended based on safety data sheet guidelines:

Disposal MethodDescriptionKey Considerations
Licensed Chemical Destruction Plant The most recommended method. A certified facility will have the expertise and equipment to handle and neutralize the chemical waste safely.Contact your institution's EHS office to arrange for pickup and disposal by a licensed contractor.
Controlled Incineration The material can be incinerated in a chemical incinerator equipped with a flue gas scrubbing system to neutralize harmful combustion byproducts.This method should only be performed by trained personnel in a facility with the appropriate permits and equipment. Do not attempt incineration in a standard laboratory setting.

Important: Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water, foodstuffs, animal feed, or seeds[1].

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as PPE, pipette tips, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Contaminated disposable items (e.g., gloves, absorbent pads) should be placed in the designated this compound solid waste container.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or a solvent recommended by your EHS department). The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or as recommended by local regulations[1]. Combustible packaging materials may be disposed of via controlled incineration[1].

Experimental Workflow for this compound Disposal

The following diagram outlines the procedural flow for the safe disposal of this compound waste.

YUM70_Disposal_Workflow cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal cluster_3 Container Decontamination start Generate this compound Waste collect_liquid Collect Liquid Waste in Labeled Container start->collect_liquid collect_solid Collect Solid Waste in Labeled Container start->collect_solid storage Store in Designated Hazardous Waste Area collect_liquid->storage collect_solid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal via Licensed Chemical Waste Vendor contact_ehs->disposal triple_rinse Triple-Rinse Empty Container collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Punctured Container (Sanitary Landfill) triple_rinse->dispose_container

Caption: Workflow for the safe disposal of this compound waste.

This guide is intended to provide essential information for the proper disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical. Your local Environmental Health and Safety department is the primary resource for any questions regarding hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling YUM70

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the novel GRP78 inhibitor, YUM70.

Personal Protective Equipment (PPE)

When handling this compound, the use of comprehensive personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2] The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields.
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.
Body Protection Fire/flame resistant and impervious clothing.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Pre-Handling:

  • Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[2]

  • Inspect all PPE for integrity before use.

  • Locate and ensure accessibility of emergency equipment, including eyewash stations and safety showers.

  • Avoid the formation of dust and aerosols.[2]

2. Handling this compound:

  • Wear the appropriate PPE as specified in the table above.

  • Use non-sparking tools to prevent ignition sources.[2]

  • Prevent fire caused by electrostatic discharge.

  • Avoid inhalation of dust or fumes and any contact with eyes and skin.

3. Post-Handling:

  • Wash hands thoroughly after handling.

  • Decontaminate the work area.

  • Follow the correct procedure for doffing (removing) PPE to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in suitable, closed containers labeled for chemical waste.

  • Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.

  • Environmental Precaution: Discharge into the environment must be avoided.

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Ensure Ventilation prep2 Inspect PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Handle this compound in Hood handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 post1 Decontaminate Area handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Dispose per Regulations disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.